4-O-Demethylisokadsurenin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17+,20+/m0/s1 |
InChI Key |
WDPDGHCWVZXPFP-KUVYRUGBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant used in traditional medicine. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, potential biological activity, and methods for the isolation of this compound, tailored for professionals in the fields of chemical and biomedical research.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical formula is C₂₀H₂₂O₅, with a molecular weight of 342.39 g/mol .[1] The structure features a demethylated phenolic group, which may contribute to its biological activity.
Chemical Structure:
(SMILES representation of this compound)[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₅ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| CAS Number | 89104-59-6 | |
| Class | Lignan |
Note on Spectroscopic Data: Despite extensive literature searches, a complete set of experimentally determined ¹H and ¹³C NMR spectroscopic data for this compound could not be located in the public domain. Researchers interested in the detailed structural elucidation would need to perform these analyses upon isolation of the compound.
Potential Biological Activity: Anti-Neuroinflammatory Effects
Lignans isolated from Piper kadsura have demonstrated significant anti-neuroinflammatory activity.[2] Specifically, these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[2] Microglia are the primary immune cells of the central nervous system, and their overactivation can lead to the excessive production of pro-inflammatory mediators like NO, contributing to neurodegenerative diseases.
The signaling pathway initiated by LPS in microglia typically involves the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38 and JNK). These pathways converge to induce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. The inhibitory effect of lignans from Piper kadsura on NO production suggests that they may modulate these inflammatory signaling pathways.
Below is a diagram illustrating the putative signaling pathway that may be targeted by this compound.
Caption: Putative signaling pathway for LPS-induced nitric oxide production in microglia and the potential inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for the isolation of lignans, including this compound, from Piper kadsura, based on common phytochemical investigation procedures.
1. Plant Material Collection and Preparation
-
The aerial parts of Piper kadsura are collected and authenticated.
-
The plant material is air-dried in the shade and then ground into a coarse powder.
2. Extraction
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature by maceration (e.g., 3 x 7 days).
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation
-
The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Each fraction is concentrated under reduced pressure. Based on preliminary bioassays or TLC profiling, the fraction containing the lignans of interest (typically the chloroform or ethyl acetate fraction) is selected for further purification.
4. Chromatographic Purification
-
Column Chromatography: The selected fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the combined fractions is achieved by Prep-HPLC on a C18 column, using a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield pure compounds like this compound.
5. Structure Elucidation
-
The structure of the isolated pure compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).
Below is a workflow diagram illustrating the isolation process.
Caption: A generalized workflow for the isolation and identification of this compound from Piper kadsura.
Conclusion
References
4-O-Demethylisokadsurenin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560), a class of secondary metabolites found in plants. This document provides a comprehensive overview of the available technical information regarding its discovery, origin, and known characteristics. However, it is important to note that the original publication detailing the initial isolation and comprehensive characterization of this compound could not be located through extensive searches of scientific databases. Consequently, detailed experimental protocols for its isolation and structure elucidation, as well as primary quantitative data and specific signaling pathway involvement, remain largely unavailable in the public domain.
Discovery and Origin
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical databases and supplier specifications.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₂O₅ | Chemical Supplier |
| Molecular Weight | 342.39 g/mol | Chemical Supplier |
| CAS Number | 89104-59-6 | Chemical Supplier |
| Class | Lignan | Inferred from structure |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
Table 1: Chemical and Physical Properties of this compound.
Structure Elucidation (General Approach)
The structure of lignans (B1203133) like this compound is typically determined using a combination of spectroscopic techniques. While the specific data for this compound is not available, the general workflow for structure elucidation of a novel natural product is outlined below.
General Experimental Workflow for Structure Elucidaion
Caption: A generalized workflow for the isolation and structure elucidation of natural products like this compound.
Biological Activity
There is no specific information available in the reviewed literature regarding the biological activity or potential signaling pathway involvement of this compound. However, other lignans isolated from Piper kadsura have been reported to exhibit various biological activities, including anti-inflammatory and anti-HIV properties. This suggests that this compound could be a candidate for future bioactivity screening.
Experimental Protocols
Due to the absence of the original research publication, detailed experimental protocols for the following are not available:
-
Extraction and Isolation: Specific solvents, ratios, column chromatography conditions, and HPLC parameters for the isolation of this compound from Piper kadsura.
-
Structure Elucidation: Detailed parameters for NMR (¹H, ¹³C, 2D), MS, IR, and UV data acquisition.
-
Bioassays: Protocols for any biological testing that may have been performed.
Quantitative Data
No specific quantitative data, such as NMR chemical shifts, mass spectrometry fragmentation patterns, or IC₅₀ values from biological assays, could be retrieved for this compound from the available literature.
Conclusion
This compound is a lignan constituent of Piper kadsura. While its basic chemical identity is established, a significant gap in knowledge exists regarding its discovery, the specifics of its chemical and physical properties, and its potential biological activities. The lack of the primary research article describing its initial isolation and characterization prevents a more in-depth technical analysis. Future research efforts should aim to relocate the original publication or re-isolate and fully characterize this compound to elucidate its properties and potential for therapeutic applications. This would involve a full spectroscopic analysis and a comprehensive screening for biological activities.
References
Unveiling 4-O-Demethylisokadsurenin D: A Technical Guide to its Natural Occurrence in Piper kadsura
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-O-Demethylisokadsurenin D, a lignan (B3055560) found in the medicinal plant Piper kadsura (Choisy) Ohwi. This document collates the available scientific information regarding its isolation, characterization, and potential biological activities, presenting it in a manner accessible to researchers and professionals in the field of natural product chemistry and drug development.
Introduction to Piper kadsura and its Bioactive Lignans (B1203133)
Piper kadsura, a member of the Piperaceae family, is a perennial vine with a long history of use in traditional medicine, particularly in East Asia. It is known to be a rich source of various bioactive secondary metabolites, including lignans, neolignans, and alkaloids. Among the diverse array of compounds isolated from this plant, the lignan this compound has been identified. Lignans are a class of polyphenolic compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Physicochemical Properties of this compound
While specific quantitative data for this compound isolated from Piper kadsura is not extensively detailed in publicly available literature, the general properties of this and related lignans are summarized below.
| Property | Data | Source |
| Compound Name | This compound | Chemical Databases |
| CAS Number | 89104-59-6 | Chemical Databases |
| Molecular Formula | C₂₂H₂₆O₆ | Calculated |
| Molecular Weight | 386.44 g/mol | Calculated |
| Class | Lignan | Phytochemical Studies |
| Natural Source | Piper kadsura (Choisy) Ohwi, Magnolia ovata | Scientific Literature[1] |
Experimental Protocols: Isolation and Characterization
A detailed experimental protocol for the specific isolation of this compound from Piper kadsura is not available in a single, comprehensive source. However, based on established methodologies for the isolation of lignans from Piper and related genera like Kadsura, a representative protocol can be outlined. The following is a generalized procedure that would be applicable for the extraction and purification of this compound.
General Experimental Workflow for Lignan Isolation
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodologies
-
Plant Material: The aerial parts of Piper kadsura are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol or methanol (B129727) at room temperature for an extended period, often with repeated cycles to ensure exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.
-
Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Column Chromatography: This is a primary purification step, using a gradient elution system (e.g., petroleum ether-ethyl acetate or hexane-ethyl acetate) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: This technique is often used for further purification to separate compounds based on their molecular size and to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain the pure compound, using a suitable column (e.g., C18) and mobile phase.
-
-
Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
Potential Signaling Pathways and Biological Activity
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited in the scientific literature. However, studies on structurally similar lignans isolated from the related genus Kadsura provide valuable insights into potential mechanisms of action.
Recent research on lignans from Kadsura coccinea has demonstrated their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its inhibition is a key mechanism for the anti-inflammatory and potential anti-cancer effects of many natural products.
Given the structural similarity of this compound to other bioactive lignans, it is plausible that it may also exert its biological effects through the modulation of the NF-κB pathway. This remains a promising area for future investigation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Future Directions
The study of this compound from Piper kadsura presents several opportunities for future research:
-
Quantitative Analysis: Development of validated analytical methods to quantify the content of this compound in Piper kadsura from different geographical locations and at various growth stages.
-
Pharmacological Screening: Comprehensive evaluation of the biological activities of purified this compound, including its anti-inflammatory, antioxidant, and cytotoxic effects.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.
-
Biosynthetic Studies: Investigation of the biosynthetic pathway of lignans in Piper kadsura to potentially enable biotechnological production approaches.
Conclusion
This compound represents a promising bioactive lignan from Piper kadsura. While further research is required to fully characterize its pharmacological profile and to establish standardized isolation protocols, the information available provides a solid foundation for future investigations. This technical guide serves as a resource for scientists and researchers dedicated to the exploration of novel therapeutic agents from natural sources.
References
The Biosynthesis of 4-O-Demethylisokadsurenin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a dibenzocyclooctadiene lignan, a class of bioactive natural products found in plants of the Schisandraceae family, such as Kadsura longipedunculata. Lignans (B1203133) from this family are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antiviral properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by available scientific evidence, detailed experimental protocols, and quantitative data.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of monolignol precursors. These precursors then undergo a series of enzymatic reactions to form the characteristic dibenzocyclooctadiene scaffold, followed by specific tailoring reactions.
Part 1: The Phenylpropanoid Pathway - Synthesis of Coniferyl Alcohol
The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic steps, including deamination, hydroxylation, and methylation, lead to the formation of key monolignols. The primary precursor for the biosynthesis of dibenzocyclooctadiene lignans is believed to be coniferyl alcohol.
4-O-Demethylisokadsurenin D: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560), a class of polyphenolic compounds known for their diverse biological activities. Isolated from plant species such as Piper kadsura and Magnolia ovata, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while the molecular formula and weight have been established, specific experimental data for properties such as melting point, boiling point, and solubility are not widely available in the current literature.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₅ | - |
| Molecular Weight | 342.39 g/mol | - |
| CAS Number | 89104-59-6 | [1] |
| Class | Lignan | [2] |
| Natural Sources | Piper kadsura, Magnolia ovata | [3][2] |
Spectroscopic Data
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not explicitly described in the available literature. However, general methodologies for working with lignans (B1203133) and isolating compounds from Piper species can be adapted.
General Isolation Workflow from Piper Species
A general workflow for the isolation of lignans from plant material, such as Piper kadsura, typically involves several stages of extraction and chromatography. The following diagram illustrates a common approach.
Caption: A generalized workflow for the isolation of lignans.
Biological Activities and Signaling Pathways
While specific studies on the biological activities and mechanisms of action of this compound are limited, the broader class of lignans is known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[4][5] These effects are often attributed to the modulation of key signaling pathways.
Lignans have been reported to influence several critical cellular signaling cascades. A potential area of investigation for this compound would be its effect on pathways commonly modulated by other lignans. The diagram below illustrates some of the key signaling pathways that are often affected by this class of compounds.
Caption: Key signaling pathways potentially modulated by lignans.
Conclusion
This compound represents a promising natural product for further scientific investigation. This guide consolidates the currently available chemical and physical data for this compound. However, a significant gap in the literature exists regarding its specific physicochemical properties, detailed spectroscopic data, and comprehensive biological activity profile. Further research, including the isolation or synthesis of this compound to enable detailed characterization and biological screening, is warranted to fully elucidate its therapeutic potential. The information and generalized protocols provided herein offer a starting point for researchers dedicated to advancing the understanding of this and other related lignan compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignanamides from the stems of Piper hancei maxim. and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the plant Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, and those derived from the Piper and Kadsura genera have demonstrated promising anti-inflammatory, cytotoxic, and anti-platelet aggregation properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a review of the known biological activities of related compounds from its source. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the existing information to support further research and drug development efforts.
Chemical Identity and Synonyms
A clear understanding of the chemical identity of this compound is fundamental for research and regulatory purposes.
| Property | Value |
| IUPAC Name | (6-exo,7-endo)-7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-(2-propenyl)bicyclo[3.2.1]oct-3-en-2-one |
| CAS Number | 89104-59-6 |
| Molecular Formula | C₂₀H₂₂O₅ |
| Molecular Weight | 342.39 g/mol |
| Synonyms | 4-O-去甲基异风藤素D (Chinese) |
| Class | Lignan |
| Natural Source | Piper kadsura (Choisy) Ohwi |
Biological Activity of Lignans from Piper kadsura
Anti-Inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of compounds isolated from Piper kadsura. These compounds often exert their effects by inhibiting the production of inflammatory mediators.
A study on neolignans from Piper kadsura evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1] For instance, piperkadsin C and futoquinol (B42592) showed potent inhibition of NO production with IC₅₀ values of 14.6 µM and 16.8 µM, respectively.[1] Another study on neolignans from the same plant reported that piperkadsin A and B, among others, potently inhibited phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced reactive oxygen species (ROS) production in human polymorphonuclear neutrophils, with IC₅₀ values of 4.3 µM and 12.2 µM, respectively.[2]
Cytotoxic Activity
Lignans from the related genus Kadsura have been shown to possess cytotoxic effects against various cancer cell lines. One study on dibenzocyclooctadiene lignans from Kadsura coccinea found that kadusurain A exhibited significant anti-proliferative effects against A549, HCT116, HL-60, and HepG2 human tumor cell lines, with IC₅₀ values ranging from 1.05 to 12.56 µg/mL.[3]
The table below summarizes the reported biological activities of representative lignans from Piper and Kadsura species, which may serve as a reference for the potential activity of this compound.
| Compound | Biological Activity | Cell Line / Model | IC₅₀ / EC₅₀ |
| Piperkadsin C | Anti-inflammatory (NO inhibition) | LPS-activated BV-2 microglia | 14.6 µM[1] |
| Futoquinol | Anti-inflammatory (NO inhibition) | LPS-activated BV-2 microglia | 16.8 µM[1] |
| Piperkadsin A | Anti-inflammatory (ROS inhibition) | PMA-induced human PMNs | 4.3 µM[2] |
| Piperkadsin B | Anti-inflammatory (ROS inhibition) | PMA-induced human PMNs | 12.2 µM[2] |
| Kadusurain A | Cytotoxicity | A549, HCT116, HL-60, HepG2 | 1.05 - 12.56 µg/mL[3] |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, or specific biological assays of this compound are not available in the reviewed literature. However, a general workflow for the isolation and characterization of lignans from Piper kadsura can be inferred from related studies.
General Isolation and Characterization Workflow
The following diagram illustrates a typical workflow for isolating and identifying lignans from plant material.
References
Preliminary Biological Screening of 4-O-Demethylisokadsurenin D: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan, a class of polyphenolic compounds, that has been isolated from the leaves of Magnolia ovata. As a natural product, it holds potential for biological activity and therapeutic applications. This document aims to provide a comprehensive overview of the preliminary biological screening of this compound, focusing on its pharmacological properties, experimental protocols, and underlying mechanisms of action.
Current State of Research
Despite the interest in natural products for drug discovery, a comprehensive literature search reveals a significant gap in the scientific investigation of this compound. To date, no peer-reviewed studies detailing its biological activity, including anticancer, anti-inflammatory, or neuroprotective effects, have been published. Furthermore, there is no publicly available information regarding its mechanism of action or any associated signaling pathways.
The absence of experimental data means that no quantitative summaries of biological activity, detailed experimental protocols, or visualizations of signaling pathways can be provided at this time. Chemical suppliers list this compound for research purposes, indicating its availability for scientific investigation.
Future Directions
The lack of data on this compound presents a clear opportunity for novel research. Future studies could focus on the following areas:
-
In vitro screening: Initial biological evaluation could involve a broad panel of in vitro assays to identify potential anticancer, anti-inflammatory, antioxidant, or antimicrobial activities.
-
Cytotoxicity studies: Determining the cytotoxic profile of this compound against various cancer cell lines would be a crucial first step in assessing its potential as an anticancer agent.
-
Anti-inflammatory assays: Investigating its effects on key inflammatory markers and pathways in relevant cell models could uncover potential anti-inflammatory properties.
-
Neuroprotective assays: Evaluating its ability to protect neuronal cells from various insults would be essential to explore its neuroprotective potential.
-
Mechanism of action studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.
Experimental Workflow for Preliminary Biological Screening
For researchers interested in initiating the biological evaluation of this compound, a general experimental workflow is proposed below. This workflow is a standardized approach in preclinical drug discovery.
Caption: A generalized workflow for the preliminary biological screening of a novel compound.
This compound remains an uncharacterized natural product with unknown biological activities. The information presented in this guide highlights the current void in the scientific literature and underscores the need for foundational research to uncover its potential therapeutic value. The proposed experimental workflow provides a roadmap for researchers to begin the systematic investigation of this compound. As new data emerges from future studies, this guide will be updated to reflect the evolving understanding of this compound's pharmacological profile.
Potential Therapeutic Targets of 4-O-Demethylisokadsurenin D: An In-depth Technical Guide
Abstract
4-O-Demethylisokadsurenin D is a lignan (B3055560) isolated from the plant Piper kadsura, a member of the pepper family. While direct experimental research on this compound is limited, the extensive investigation into the bioactivities of structurally related lignans (B1203133) and neolignans from Piper kadsura and the broader Kadsura genus provides a strong basis for inferring its potential therapeutic applications. This technical guide synthesizes the available evidence to propose and detail the likely therapeutic targets of this compound, focusing on its potential anti-inflammatory, anti-neuroinflammatory, and cytotoxic properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Piper kadsura (Choisy) Ohwi has a long history of use in traditional Chinese medicine for treating conditions such as asthma and rheumatic arthritis, pointing towards inherent anti-inflammatory properties.[1][2] The primary bioactive constituents of this plant are lignans and neolignans, which have been the subject of numerous phytochemical and pharmacological studies.[1][2] this compound, a lignan isolated from this plant, is therefore of significant interest for its potential therapeutic value. This document will explore the inferred therapeutic targets of this compound based on the activities of its chemical relatives.
Potential Therapeutic Areas and Targets
Based on the activities of analogous compounds, the primary therapeutic areas for this compound are likely to be inflammatory disorders, neurodegenerative diseases, and cancer.
Anti-inflammatory and Anti-Neuroinflammatory Activity
A significant body of evidence suggests that lignans and neolignans from Piper kadsura possess potent anti-inflammatory and anti-neuroinflammatory properties. The primary mechanism appears to be the inhibition of key inflammatory mediators.
Key Therapeutic Target: Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E₂ (PGE₂) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandin E₂ (PGE₂) by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation and neuroinflammation. Several neolignans from Piper kadsura have been shown to inhibit NO and PGE₂ production in lipopolysaccharide (LPS)-activated microglial cells.[3]
dot
Caption: Inferred Anti-inflammatory Signaling Pathway.
Quantitative Data for Related Compounds from Piper kadsura
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Piperkadsin C | NO Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [4] |
| Futoquinol | NO Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [4] |
| Kadsuketanone A | PGE₂ Production Inhibition | LPS-stimulated microglia | Significant Inhibition | [2] |
| Piperkadsin A | ROS Production Inhibition | PMA-induced human neutrophils | 4.3 ± 1.0 | [5] |
| Piperkadsin B | ROS Production Inhibition | PMA-induced human neutrophils | 12.2 ± 3.2 | [5] |
| Futoquinol | ROS Production Inhibition | PMA-induced human neutrophils | 13.1 ± 5.3 | [5] |
Cytotoxic Activity
Lignans isolated from the Kadsura genus have demonstrated significant cytotoxic effects against a range of human cancer cell lines, suggesting that this compound may also possess anticancer properties.[6] The potential targets would likely involve pathways critical for cancer cell proliferation and survival.
Key Therapeutic Target: Cancer Cell Proliferation Pathways
dot
Caption: Inferred Cytotoxic Mechanism of Action.
Quantitative Data for Lignans from the Kadsura Genus
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Kadusurain A | A549 (Lung) | 1.05 | [6] |
| Kadusurain A | HCT116 (Colon) | 3.21 | [6] |
| Kadusurain A | HL-60 (Leukemia) | 2.54 | [6] |
| Kadusurain A | HepG2 (Liver) | 12.56 | [6] |
Neuroprotective Activity
Emerging research on compounds from Piper kadsura indicates potential neuroprotective effects, particularly in the context of Alzheimer's disease.[7] The mechanism may involve the modulation of cellular processes that protect neurons from amyloid-beta (Aβ)-induced damage.
Key Therapeutic Target: Neuronal Apoptosis and Autophagy Pathways
Neolignans from Piper kadsura have been observed to reduce apoptosis and enhance autophagy in PC12 cells damaged by Aβ₂₅₋₃₅.[7] This suggests that this compound could target pathways that regulate programmed cell death and cellular recycling to protect neurons.
dot
Caption: Inferred Neuroprotective Experimental Workflow.
Experimental Protocols (Based on Methodologies for Related Compounds)
The following are generalized experimental protocols based on the cited literature for evaluating the bioactivities of lignans from Piper kadsura. These methodologies would be applicable for the investigation of this compound.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NO production, and the cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2) are maintained in appropriate culture media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Directions
The existing body of research on lignans and neolignans from Piper kadsura strongly suggests that this compound holds significant therapeutic potential, particularly in the realms of anti-inflammatory, anti-neuroinflammatory, and anticancer applications. The inferred primary therapeutic targets include key mediators of inflammation such as iNOS and COX-2, as well as cellular pathways regulating cancer cell proliferation and neuronal survival.
Future research should focus on the isolation and purification of this compound in sufficient quantities to enable direct experimental validation of these inferred activities. Detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such investigations will be crucial for advancing the development of this compound as a potential novel therapeutic agent.
References
- 1. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactive Lignans from Piper kadsura: A Technical Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the bioactive lignans (B1203133) isolated from Piper kadsura and closely related species within the Piperaceae and Schisandraceae families. It details their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Piper kadsura (Choisy) Ohwi, a perennial vine native to Southern China, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatic arthritis and asthma.[1] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich content of lignans and neolignans.[2] These phenolic compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-platelet, neuroprotective, and hepatoprotective effects.[1][2] This guide synthesizes the current scientific literature on the bioactive lignans from Piper kadsura and its botanical relatives, with a focus on quantitative data, experimental protocols, and the molecular pathways through which these compounds exert their effects.
Bioactive Lignans and Their Pharmacological Activities
A variety of lignans with significant biological activities have been isolated from Piper kadsura and species of the closely related genus Kadsura. The primary activities investigated include anti-platelet aggregation, anti-neuroinflammatory, hepatoprotective, and anti-rheumatoid arthritis effects.
Anti-Platelet Aggregation Activity
Several lignans from Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Among the isolated compounds, kadsutherin (B13316181) F demonstrated the most potent activity.[3]
Table 1: Anti-Platelet Aggregation Activity of Lignans from Kadsura interior
| Compound | Concentration (µM) | Inhibition (%) |
| Kadsutherin E | 100 | 11.77 ± 2.93 |
| Kadsutherin F | 100 | 49.47 ± 2.93 |
| Kadsutherin G | 100 | Not specified |
| Kadsutherin H | 100 | Not specified |
| Acetoxyl oxokadsurane | 100 | Not specified |
| Heteroclitin D | 100 | Not specified |
Data sourced from Molecules 2018, 23(6), 1279.[3]
Anti-Neuroinflammatory Activity
Neolignans isolated from the aerial parts of Piper kadsura have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Piperkadsin C and futoquinol (B42592) were identified as potent inhibitors of NO production.[4] Other neolignans from Piper kadsura have also shown significant inhibition of NO generation in RAW 264.7 cells.[5]
Table 2: Anti-Neuroinflammatory Activity of Lignans from Piper kadsura
| Compound | Cell Line | IC50 (µM) |
| Piperkadsin C | BV-2 | 14.6 |
| Futoquinol | BV-2 | 16.8 |
| Compound 3 (from Nat Prod Res. 2024) | RAW 264.7 | 34.29 ± 0.82 |
| Compound 7 (from Nat Prod Res. 2024) | RAW 264.7 | 47.5 ± 5.81 |
| Piperkadsin A | Human PMN (ROS inhibition) | 4.3 ± 1.0 |
| Piperkadsin B | Human PMN (ROS inhibition) | 12.2 ± 3.2 |
| Futoquinol | Human PMN (ROS inhibition) | 13.1 ± 5.3 |
Data sourced from Bioorg. Med. Chem. Lett. 2009, 19(23), 6675-6677, Nat. Prod. Res. 2024, 1-9, and J. Nat. Prod. 2006, 69(5), 842-844.[4][5][6]
Hepatoprotective Activity
Dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea have demonstrated protective effects against acetaminophen (B1664979) (APAP)-induced toxicity in HepG2 cells. Several compounds, including heilaohuguosus A and L, showed significant hepatoprotective activity.[7][8]
Table 3: Hepatoprotective Activity of Lignans from Kadsura coccinea
| Compound | Concentration (µM) | Cell Survival Rate (%) |
| Heilaohuguosus A | 10 | 53.5 ± 1.7 |
| Heilaohuguosus L | 10 | 55.2 ± 1.2 |
| Tiegusanin I | 10 | 52.5 ± 2.4 |
| Kadsuphilol I | 10 | 54.0 ± 2.2 |
| Bicyclol (Positive Control) | 10 | 52.1 ± 1.3 |
Data sourced from Phytochemistry 2021, 184, 112678.[7][8]
Anti-Rheumatoid Arthritis Activity
Lignans and triterpenoids from the roots of Kadsura coccinea have been evaluated for their inhibitory effects on the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells. Several compounds exhibited potent anti-proliferative activity.[9][10][11][12]
Table 4: Anti-Rheumatoid Arthritis Activity of Compounds from Kadsura coccinea
| Compound | IC50 (µM) |
| Heilaohusu A | 14.57 |
| Compound 7 (from Fitoterapia 2019) | 11.70 |
| Heilaohutriterpene B | 9.57 ± 0.84 |
| Coccinone B | 3.08 ± 1.59 |
| Kadsuralignan H | 19.09 ± 2.42 |
| Compound 17 (from Front. Pharmacol. 2021) | 7.52 |
| Compound 18 (from Front. Pharmacol. 2021) | 8.85 |
| Compound 31 (from Front. Pharmacol. 2021) | 7.97 |
Data sourced from Fitoterapia 2019, 139, 104368, Phytochemistry 2025, 231, 114341, and Front. Pharmacol. 2021, 12, 692038.[9][10][11][12]
Experimental Protocols
This section provides detailed methodologies for the key bioassays cited in this review.
ADP-Induced Platelet Aggregation Assay
This protocol is based on the turbidimetric method for measuring platelet aggregation in platelet-rich plasma (PRP).[3][13]
Materials:
-
Freshly drawn human or animal whole blood anticoagulated with 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which is used as a reference.
-
Assay:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the test lignan (B3055560) compound (dissolved in a suitable solvent like DMSO) to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Induce platelet aggregation by adding a specific concentration of ADP.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) as the platelets aggregate.
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation by comparing the aggregation in the presence of the test compound to the control (vehicle-treated) aggregation.
Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglial Cells
This assay measures the inhibitory effect of lignans on NO production in LPS-stimulated BV-2 cells using the Griess reagent.[4][14][15]
Materials:
-
BV-2 microglial cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Sodium nitrite (B80452) standard solution.
-
96-well culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Seed BV-2 cells in a 96-well plate at a suitable density (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test lignan for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24-48 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production. A cell viability assay (e.g., MTT assay) should be performed in parallel to rule out cytotoxicity of the test compounds.
Hepatoprotective Activity Assay in Acetaminophen (APAP)-Induced HepG2 Cells
This assay evaluates the ability of lignans to protect human hepatoma HepG2 cells from APAP-induced toxicity.[7]
Materials:
-
HepG2 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
-
Acetaminophen (APAP) solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Seed HepG2 cells into 96-well plates and allow them to attach overnight.
-
Treatment: Add the test lignan compounds at the desired concentration and APAP (at a final concentration that induces significant cell death, e.g., 5 mM) to the cells and incubate for 24 hours.
-
MTT Assay:
-
Remove the culture medium and add fresh medium containing MTT solution.
-
Incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. An increase in cell viability in the presence of the lignan compared to APAP alone indicates a hepatoprotective effect.
Anti-Proliferation Assay in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
This assay assesses the inhibitory effect of lignans on the proliferation of human RA-FLS cells.[11]
Materials:
-
Human RA-FLS cells.
-
DMEM/F-12 medium with 10% FBS.
-
MTT or CCK-8 solution.
-
96-well culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Seed RA-FLS cells into 96-well plates and allow them to adhere for 12 hours.
-
Treatment: Treat the cells with different concentrations of the test lignan compounds and incubate for 48 hours.
-
Cell Viability Assay (MTT or CCK-8):
-
Add the MTT or CCK-8 reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Signaling Pathways and Mechanisms of Action
The bioactive lignans from Piper kadsura and related species exert their effects through the modulation of key cellular signaling pathways.
Nrf2 Signaling Pathway in Hepatoprotection
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Lignans with hepatoprotective activity are thought to activate this pathway, thereby enhancing the cellular antioxidant capacity and protecting liver cells from damage.
Caption: Nrf2 signaling pathway activation by lignans.
NF-κB Signaling Pathway in Anti-Rheumatoid Arthritis Activity
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Lignans with anti-rheumatoid arthritis activity have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators and suppressing the proliferation of RA-FLS cells.
Caption: Inhibition of the NF-κB signaling pathway by lignans.
5-HT1A Receptor Signaling in Sedative Effects
The 5-HT1A receptor is a subtype of serotonin (B10506) receptor that is implicated in mood and anxiety. It is a G-protein coupled receptor that, upon activation, can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This can result in the modulation of downstream effectors such as protein kinase A (PKA) and ultimately influence neuronal excitability. Some lignans are suggested to exert their sedative and hypnotic effects by acting as agonists at this receptor.[16][17][18][19][20]
Caption: 5-HT1A receptor signaling pathway modulated by lignans.
Conclusion
The lignans from Piper kadsura and related species represent a promising class of natural products with a wide range of therapeutic applications. Their demonstrated anti-platelet, anti-neuroinflammatory, hepatoprotective, and anti-rheumatoid arthritis activities, coupled with an increasing understanding of their mechanisms of action, highlight their potential for the development of novel pharmaceuticals. This technical guide provides a solid foundation for further research and development in this area, offering valuable data and methodologies to aid in the exploration of these potent bioactive compounds. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and safety of these lignans to translate their therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. mdpi.com [mdpi.com]
- 4. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heilaohuguosus A-S from the fruits of Kadsura coccinea and their hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 19. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 4-O-Demethylisokadsurenin D from Piper kadsura
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[1] Lignans from the Piper genus have attracted significant scientific interest due to their diverse biological activities, including anti-inflammatory and neuroprotective effects.[2][3][4] These application notes provide a detailed protocol for the isolation and purification of this compound, offering a reproducible methodology for obtaining this compound for research and development purposes.
Data Presentation
The following table summarizes the representative quantitative data for each major step in the isolation and purification of this compound from 1 kg of dried Piper kadsura aerial parts. Please note that these values are illustrative and may vary depending on the specific batch of plant material and experimental conditions.
| Purification Step | Starting Material (g) | Fraction/Compound Yield (g) | Purity of this compound (%) | Notes |
| Crude Methanol (B129727) Extraction | 1000 | 120 | < 1 | Initial extract containing a complex mixture of phytochemicals. |
| Liquid-Liquid Partitioning (n-Hexane) | 120 | 35 | 1 - 5 | Removal of non-polar compounds and chlorophylls. |
| Liquid-Liquid Partitioning (Chloroform) | 85 | 45 | 5 - 15 | Enrichment of medium-polarity compounds, including lignans. |
| Silica (B1680970) Gel Column Chromatography | 45 | 5.2 (Fraction 3) | 40 - 50 | Initial fractionation based on polarity. |
| Sephadex LH-20 Column Chromatography | 5.2 | 1.8 (Sub-fraction 3.2) | 70 - 80 | Further separation based on molecular size. |
| Preparative HPLC | 1.8 | 0.085 | > 98 | Final purification to high purity. |
Experimental Protocols
Plant Material and Extraction
The aerial parts of Piper kadsura are collected, identified, and dried in the shade. The dried plant material is then ground into a coarse powder.
-
Protocol:
-
Macerate 1 kg of the powdered plant material in 10 L of 95% methanol for 72 hours at room temperature, with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Solvent Partitioning
The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Protocol:
-
Suspend the crude methanol extract (approx. 120 g) in 1 L of distilled water.
-
Transfer the suspension to a 2 L separatory funnel and extract sequentially with n-hexane (3 x 1 L) and chloroform (B151607) (3 x 1 L).
-
Collect the respective solvent layers. The n-hexane fraction will contain non-polar compounds, while the chloroform fraction will be enriched in lignans.[5]
-
Concentrate the chloroform fraction under reduced pressure to yield the enriched lignan extract.
-
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of this compound.
-
3.1. Silica Gel Column Chromatography:
-
Pre-adsorb the chloroform extract (approx. 45 g) onto 100 g of silica gel (100-200 mesh).
-
Prepare a silica gel column (60 Å, 200-300 mesh) packed in n-hexane.
-
Apply the pre-adsorbed sample to the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm).
-
Combine fractions showing similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.
-
-
3.2. Sephadex LH-20 Column Chromatography:
-
Dissolve the combined, enriched fraction from the silica gel column (approx. 5.2 g) in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol at a flow rate of 1 mL/min.
-
Collect fractions and monitor by TLC. Combine the fractions containing the target compound.
-
-
3.3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform the final purification on a preparative HPLC system.
-
Column: C18, 10 µm, 250 x 20 mm.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
Inject the enriched sub-fraction from the Sephadex column.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound and verify its structure using spectroscopic methods (NMR, MS).
-
Visualizations
References
- 1. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. Lignans from Kadsura angustifolia and Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-O-Demethylisokadsurenin D in Biological Matrices using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Demethylisokadsurenin D is a bioactive lignan (B3055560) isolated from plants of the Kadsura genus, which are utilized in traditional medicine.[1][2][3] Interest in this compound has grown due to its potential pharmacological activities. To support pharmacokinetic, metabolic, and toxicological studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The method is suitable for high-throughput analysis in a drug development setting.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Protocols
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Diazepam or a structurally similar lignan
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, rat plasma)
2. Instrumentation
-
HPLC system: A system capable of delivering reproducible gradients at low flow rates (e.g., Shimadzu, Agilent, Waters).
-
Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent).[4]
-
Analytical column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) is recommended for good separation.[5]
3. Sample Preparation
A protein precipitation method is employed for sample cleanup.[6][7]
-
Thaw biological samples (e.g., plasma) on ice.
-
To 100 µL of the sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
4. HPLC-MS/MS Method
HPLC Conditions
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 10 |
| 5.0 | 10 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (Diazepam) | 285.1 | 193.1 | 35 |
Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will correspond to the [M+H]+ or another adduct, and the product ions are generated by fragmentation in the collision cell.
5. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[8]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical range would be 1-1000 ng/mL.
-
Accuracy and Precision: Determined at low, medium, and high quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Data Presentation
Table 3: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | > 80 | 85 - 115 |
| High | 800 | > 80 | 85 - 115 |
This application note provides a detailed protocol for a sensitive and selective HPLC-MS/MS method for the quantification of this compound in biological matrices. The described method is suitable for supporting preclinical and clinical drug development studies. The validation parameters presented in the tables provide a clear framework for ensuring the reliability and robustness of the analytical results.
References
- 1. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. ricerca.unich.it [ricerca.unich.it]
Application Notes and Protocols for the Analysis of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist in the structural elucidation, identification, and quantification of this compound.
Introduction
This compound belongs to the dibenzocyclooctadiene class of lignans (B1203133), a group of naturally occurring phenols known for their diverse biological activities. Accurate structural and quantitative analysis is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for NMR and MS analysis, along with expected data presented in a clear, tabular format.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized as per the instrument's software recommendations to establish connectivity and long-range correlations.
Data Presentation: NMR Spectral Data
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.0 - 7.5 | s, d, m |
| OCH₃ | 3.5 - 4.0 | s |
| O-CH₂-O | 5.8 - 6.2 | d |
| Aliphatic CH, CH₂ | 1.5 - 3.0 | m |
| CH₃ | 0.8 - 1.5 | d, s |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 190 - 210 |
| Aromatic C | 100 - 160 |
| O-C-O | 95 - 105 |
| OCH₃ | 55 - 65 |
| Aliphatic C | 20 - 50 |
Mass Spectrometric Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the ionization source.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a common and suitable method for this class of compounds.
-
Analysis Mode:
-
Full Scan (MS1): Acquire data in positive or negative ion mode over a mass range of m/z 100-1000 to determine the parent ion's mass-to-charge ratio.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain fragment ions. This provides valuable structural information.
-
-
Typical ESI Conditions:
-
Capillary voltage: 3-4 kV.
-
Nebulizer gas (N₂): 1-2 Bar.
-
Drying gas (N₂): 8-10 L/min.
-
Drying gas temperature: 180-220 °C.
-
Data Presentation: Mass Spectrometry Data
The expected mass spectrometry data for this compound is summarized below.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₂₆O₇ |
| Exact Mass | 402.1678 |
| [M+H]⁺ | 403.1751 |
| [M+Na]⁺ | 425.1570 |
| Key MS/MS Fragments | Loss of methyl (-15 Da), methoxy (B1213986) (-31 Da), and fragments corresponding to the dibenzocyclooctadiene core. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR and MS analysis of this compound.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of 4-O-Demethylisokadsurenin D, a bioactive compound of interest. The following sections detail the methodologies for key in vitro assays, present data in a structured format for clear interpretation, and include visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a critical area of research. This compound has been identified as a potential anti-inflammatory compound. These protocols outline the standardized in vitro assays to quantify its efficacy and elucidate its mechanism of action, primarily focusing on its effects on macrophage activation and the associated inflammatory pathways. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely accepted system for screening anti-inflammatory drug candidates.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. These values should be determined experimentally for this compound.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Vehicle Control | To be determined | To be determined |
| LPS Control (1 µg/mL) | 100% | 100% |
| Concentration 1 (e.g., 1 µM) | To be determined | To be determined |
| Concentration 2 (e.g., 5 µM) | To be determined | To be determined |
| Concentration 3 (e.g., 10 µM) | To be determined | To be determined |
| Concentration 4 (e.g., 25 µM) | To be determined | To be determined |
| Concentration 5 (e.g., 50 µM) | To be determined | To be determined |
| IC50 Value | To be determined | To be determined |
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | iNOS Protein Expression (Relative to β-actin) | COX-2 Protein Expression (Relative to β-actin) |
| Vehicle Control | To be determined | To be determined |
| LPS Control (1 µg/mL) | To be determined | To be determined |
| This compound (at a determined effective concentration) + LPS | To be determined | To be determined |
Table 3: Effect of this compound on NF-κB Activation in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Phospho-IκBα Levels (Relative to Total IκBα) | Nuclear p65 Levels (Relative to Lamin B1) |
| Vehicle Control | To be determined | To be determined |
| LPS Control (1 µg/mL) | To be determined | To be determined |
| This compound (at a determined effective concentration) + LPS | To be determined | To be determined |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO/PGE2 assays, shorter times for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
Principle: This assay assesses the cytotoxicity of the test compound. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (a commercial kit is recommended).
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody. A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is stopped.
-
The absorbance is measured, and the concentration of PGE2 is determined from a standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, p65, Lamin B1, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin for cytoplasmic proteins, Lamin B1 for nuclear proteins).
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by this compound.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for assessing the neuroprotective potential of 4-O-Demethylisokadsurenin D. This document outlines detailed protocols for key experiments, data presentation guidelines, and visual representations of associated signaling pathways and workflows.
Introduction to this compound and its Neuroprotective Potential
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Natural compounds have emerged as promising therapeutic agents due to their potential to combat oxidative stress and apoptosis, key contributors to neuronal cell death. This compound, a lignan (B3055560) compound, is investigated here for its putative neuroprotective properties. This document details the in vitro methodologies to elucidate its efficacy and mechanism of action in neuronal cell models.
Data Presentation: Summary of Quantitative Data
The following tables represent hypothetical data to illustrate the potential neuroprotective effects of this compound in a SH-SY5Y human neuroblastoma cell model, where neurotoxicity is induced by 6-hydroxydopamine (6-OHDA), a well-established neurotoxin.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | - | 0.85 ± 0.04 | 100 |
| 6-OHDA | 100 | 0.42 ± 0.03 | 49.4 |
| 6-OHDA + Compound (0.1 µM) | 100 + 0.1 | 0.55 ± 0.04 | 64.7 |
| 6-OHDA + Compound (1 µM) | 100 + 1 | 0.68 ± 0.05 | 80.0 |
| 6-OHDA + Compound (10 µM) | 100 + 10 | 0.79 ± 0.04 | 92.9 |
| Compound Alone | 10 | 0.84 ± 0.05 | 98.8 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| Treatment Group | Concentration (µM) | LDH Release (U/L) | Cytotoxicity (%) |
| Control | - | 25 ± 3 | 10.0 |
| 6-OHDA | 100 | 150 ± 12 | 60.0 |
| 6-OHDA + Compound (0.1 µM) | 100 + 0.1 | 115 ± 9 | 46.0 |
| 6-OHDA + Compound (1 µM) | 100 + 1 | 80 ± 7 | 32.0 |
| 6-OHDA + Compound (10 µM) | 100 + 10 | 45 ± 5 | 18.0 |
| Compound Alone | 10 | 28 ± 4 | 11.2 |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |
| Control | 120 ± 11 | 55 ± 5 | 85 ± 7 |
| 6-OHDA | 65 ± 8 | 28 ± 4 | 42 ± 5 |
| 6-OHDA + Compound (10 µM) | 105 ± 9 | 48 ± 6 | 75 ± 6 |
Table 4: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Treatment Group | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 2.5 ± 0.5 | 1.0 ± 0.3 | 3.5 ± 0.8 |
| 6-OHDA | 25.8 ± 2.1 | 15.2 ± 1.8 | 41.0 ± 3.9 |
| 6-OHDA + Compound (10 µM) | 10.3 ± 1.2 | 5.1 ± 0.9 | 15.4 ± 2.1 |
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates the overall experimental workflow for evaluating the neuroprotective effects of a test compound.
Caption: Experimental workflow for neuroprotection assays.
Detailed Experimental Protocols
Cell Culture and Treatment
Cell Line: SH-SY5Y human neuroblastoma cells.
Protocol:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well plates (for viability and cytotoxicity assays) or 6-well plates (for mechanistic studies) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.
-
Incubate the cells for an additional 24 hours before proceeding with subsequent assays.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
Protocol:
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Cytotoxicity Assay (LDH Assay)
Principle: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the reaction mixture provided in the kit.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Antioxidant Enzyme Activity Assays
Principle: These assays measure the activity of key antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).
Protocol:
-
After treatment, wash the cells in 6-well plates with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
Use commercial assay kits for SOD, CAT, and GSH-Px to measure the enzymatic activity in the cell lysates, following the manufacturer's protocols.
-
Normalize the enzyme activity to the protein concentration and express as U/mg of protein.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Following treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathways
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.
Protocol:
-
Prepare cell lysates as described for the antioxidant enzyme assays.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, and cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.
Postulated Signaling Pathways for Neuroprotection
The neuroprotective effects of natural compounds are often mediated through the modulation of specific signaling pathways. Two key pathways are the Nrf2/HO-1 and PI3K/Akt pathways.
Nrf2/HO-1 Signaling Pathway
This pathway is a major regulator of the cellular antioxidant response.
Caption: Nrf2/HO-1 signaling pathway in neuroprotection.
PI3K/Akt Signaling Pathway
This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Caption: PI3K/Akt signaling pathway in promoting cell survival.
By following these detailed protocols and utilizing the provided frameworks for data interpretation and visualization, researchers can effectively evaluate the neuroprotective properties of this compound and similar compounds, contributing to the development of novel therapeutics for neurodegenerative diseases.
Application Notes and Protocols for Assessing 4-O-Demethylisokadsurenin D Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental framework for evaluating the cytotoxic effects of 4-O-Demethylisokadsurenin D on cancer cell lines. This document outlines protocols for determining cell viability, membrane integrity, and apoptosis induction.
Introduction
This compound is a lignan (B3055560) compound isolated from the aerial part of Piper kadsura (Choisy) Ohwi.[1][2] Lignans have been reported to exhibit a variety of biological activities, including anti-cancer properties. The assessment of cytotoxicity is a critical first step in the evaluation of any new compound for its therapeutic potential.[3] This document provides a comprehensive guide to designing and executing experiments to characterize the cytotoxic profile of this compound.
The following protocols describe a multi-faceted approach to cytotoxicity assessment, including the evaluation of metabolic activity, cell membrane integrity, and the induction of apoptosis.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This workflow ensures a comprehensive evaluation, from initial screening of cell viability to the elucidation of the mechanism of cell death.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[7]
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC assay is used to detect early-stage apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late-stage apoptotic cells.[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[14] This assay measures the activity of caspase-3 through the cleavage of a specific substrate, resulting in the release of a chromophore or fluorophore.[15][16]
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse the cells using a lysis buffer on ice.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, add 50 µg of protein from each cell lysate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm or fluorescence, depending on the substrate used.[15][16]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.9 ± 1.8 | |
| HeLa | 24 | 62.8 ± 4.5 |
| 48 | 41.3 ± 3.9 | |
| 72 | 25.1 ± 2.2 | |
| A549 | 24 | 85.1 ± 6.7 |
| 48 | 60.5 ± 5.4 | |
| 72 | 42.8 ± 4.1 |
Table 2: Effect of this compound on LDH Release in MCF-7 Cells (24h)
| Concentration (µM) | % Cytotoxicity ± SD |
| Control | 5.2 ± 0.8 |
| 10 | 12.5 ± 1.5 |
| 25 | 28.9 ± 2.9 |
| 50 | 55.3 ± 4.7 |
| 100 | 82.1 ± 6.3 |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (24h)
| Concentration (µM) | % Early Apoptosis ± SD | % Late Apoptosis/Necrosis ± SD |
| Control | 2.1 ± 0.4 | 1.5 ± 0.3 |
| 10 | 8.7 ± 1.1 | 3.2 ± 0.5 |
| 25 | 25.4 ± 2.8 | 7.8 ± 0.9 |
| 50 | 48.9 ± 4.2 | 15.6 ± 1.7 |
Table 4: Caspase-3 Activity in MCF-7 Cells Treated with this compound (24h)
| Concentration (µM) | Fold Increase in Caspase-3 Activity ± SD |
| Control | 1.0 ± 0.0 |
| 10 | 2.3 ± 0.2 |
| 25 | 4.8 ± 0.5 |
| 50 | 8.1 ± 0.9 |
Potential Signaling Pathway
Based on the pro-apoptotic effects observed, a potential mechanism of action for this compound could involve the induction of the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and leads to the activation of effector caspases.
Caption: Hypothetical intrinsic apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. static.igem.org [static.igem.org]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. biogot.com [biogot.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
- 17. mpbio.com [mpbio.com]
Application Notes and Protocols for the Development of a Stable Formulation of 4-O-Demethylisokadsurenin D for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) of significant interest, belonging to a class of naturally occurring phenolic compounds found in plants of the Kadsura genus.[1] Lignans (B1203133) have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] These properties are often attributed to their ability to modulate key cellular signaling pathways such as the Nuclear factor-kappa B (NF-κB), Mitogen-activated protein kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[3] However, like many phenolic compounds, this compound is anticipated to have poor aqueous solubility and potential stability issues, which present significant challenges for its development as a therapeutic agent, particularly for in vivo studies where consistent and predictable bioavailability is crucial.[4]
These application notes provide a comprehensive guide to developing a stable formulation of this compound suitable for oral administration in preclinical in vivo studies. The protocols outlined below cover formulation development, stability testing, in vivo administration, and bioanalytical quantification.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the initial stages of formulation design.
| Property | Value | Reference |
| CAS Number | 89104-59-6 | [5] |
| Molecular Formula | C₂₀H₂₂O₅ | [5] |
| Molecular Weight | 342.39 g/mol | [5] |
| Appearance | Powder | [6] |
| Solubility | Poorly soluble in water. Soluble in DMSO. | [6][7] |
| Storage | Desiccate at -20°C | [7] |
Formulation Development Strategy
Given the poor aqueous solubility of this compound, a systematic approach is required to identify a suitable vehicle for oral in vivo studies. The primary goal is to enhance solubility and stability to ensure adequate and reproducible systemic exposure. A decision tree for the formulation development process is illustrated below.
Caption: Workflow for formulation development of this compound.
Protocol for Solubility Screening
Objective: To determine the solubility of this compound in a range of commonly used pharmaceutical excipients to guide the selection of an appropriate formulation strategy.
Materials:
-
This compound
-
Excipients (see Table 2 for examples)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for analytical standard curve generation.
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each selected excipient in a glass vial.
-
Securely cap the vials and place them on an orbital shaker set at 25°C and 200 rpm for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method.
-
Express the solubility in mg/mL.
Data Presentation:
| Excipient Category | Excipient Example | Solubility (mg/mL) |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | TBD |
| Propylene Glycol (PG) | TBD | |
| Surfactants | Polysorbate 80 (Tween® 80) | TBD |
| Cremophor® EL | TBD | |
| Oils | Corn Oil | TBD |
| Sesame Oil | TBD | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | TBD |
TBD: To be determined by experimentation.
Recommended Formulation Approaches
Based on the solubility screening results, one of the following formulation strategies is recommended. A nanosuspension approach is highlighted as a promising strategy for significantly enhancing the bioavailability of poorly soluble lignans.[4]
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability. This protocol is adapted from a successful method for formulating other poorly soluble lignans.[4]
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)
-
Cryoprotectant (e.g., Mannitol)
-
Sodium Hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric Acid (HCl) solution (0.1 M)
-
High-pressure homogenizer
-
Lyophilizer (Freeze-dryer)
-
Particle size analyzer
Procedure:
-
Preparation of the Nanosuspension:
-
Dissolve a specific amount of this compound in a minimal amount of 0.1 M NaOH to form a clear solution.
-
Separately, prepare an aqueous solution containing the stabilizer (e.g., 1% w/v HPMC).
-
Slowly add the this compound solution to the stabilizer solution while stirring.
-
Adjust the pH of the mixture to neutral (pH ~7.0) by dropwise addition of 0.1 M HCl to precipitate the compound in the presence of the stabilizer.
-
Subject the resulting suspension to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.
-
Monitor the particle size and polydispersity index (PDI) using a particle size analyzer.
-
-
Lyophilization (optional, for long-term stability):
-
Add a cryoprotectant (e.g., 4% w/v mannitol) to the nanosuspension.[4]
-
Freeze the nanosuspension at -80°C.
-
Lyophilize the frozen suspension until a dry powder is obtained.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the nanosuspension.
-
For the lyophilized powder, assess redispersibility by reconstituting it in water and measuring the particle size.
-
Characterize the solid-state properties using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to confirm the amorphous nature.[4]
-
Data Presentation:
| Formulation Parameter | Optimized Value |
| Drug Concentration | TBD |
| Stabilizer & Concentration | TBD |
| Homogenization Pressure | TBD |
| Number of Homogenization Cycles | TBD |
| Final Particle Size (nm) | TBD |
| Polydispersity Index (PDI) | TBD |
| Zeta Potential (mV) | TBD |
In Vivo Preclinical Study Protocol
This section outlines a general protocol for a pharmacokinetic study of the formulated this compound in mice.
Experimental Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study.
Protocol for Oral Administration (Gavage) in Mice
Objective: To administer the this compound formulation accurately and safely to mice via oral gavage.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice, with a ball tip)[8]
-
Syringes
-
Animal balance
Procedure:
-
Preparation:
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8][9]
-
Prepare the dosing formulation at the desired concentration. Ensure it is well-suspended or dissolved immediately before administration.
-
Draw the calculated volume of the formulation into the syringe.
-
-
Restraint and Administration:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head.[10]
-
Position the mouse vertically, with its head and body in a straight line to facilitate the passage of the gavage needle.[3]
-
Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus. The animal should swallow reflexively.[11]
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in place, slowly administer the formulation.
-
After administration, gently remove the needle along the same path of insertion.
-
-
Post-Dosing Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[9]
-
Protocol for Blood Sampling and Plasma Preparation
Objective: To collect blood samples at predetermined time points to characterize the pharmacokinetic profile of this compound.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)
-
Capillary tubes or syringes with fine-gauge needles for blood collection
-
Centrifuge
Procedure:
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect the blood into the prepared microcentrifuge tubes.
-
-
Plasma Preparation:
-
Gently mix the blood with the anticoagulant.
-
Centrifuge the blood samples at, for example, 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.[12][13]
Protocol for LC-MS/MS Analysis
Objective: To accurately quantify the concentration of this compound in mouse plasma samples.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Internal Standard (IS) - a structurally similar compound not present in the samples
-
Plasma samples, calibration standards, and quality control (QC) samples
-
Solvents for protein precipitation (e.g., acetonitrile) and mobile phase (e.g., acetonitrile (B52724) and water with formic acid)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Add a protein precipitation agent (e.g., 150 µL of acetonitrile).
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve good separation of the analyte and IS from endogenous plasma components.
-
Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for sensitive and specific detection of this compound and the IS using Multiple Reaction Monitoring (MRM).
-
Analyze the prepared samples along with a calibration curve and QC samples.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
-
Data Presentation:
| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | TBD |
| Tmax (Time to Cmax) | h | TBD |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | TBD |
| t1/2 (Half-life) | h | TBD |
| Bioavailability (F%) | % | TBD |
Relevant Signaling Pathways
Lignans, including those from the Kadsura genus, are known to exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the results of in vivo pharmacodynamic studies.
Anti-Inflammatory and Antioxidant Signaling
Caption: Lignans modulate NF-κB, Nrf2, and MAPK signaling pathways.
References
- 1. admescope.com [admescope.com]
- 2. researchgate.net [researchgate.net]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 89104-59-6 [chemicalbook.com]
- 6. Nutlin-3 | CAS:890090-75-2 | MDM2 antagonist,inhibits MDM2-p53 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. GSK 650394 | CAS:890842-28-1 | SGK1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Target Identification and Validation of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a novel natural product with potential therapeutic applications. The identification and validation of its molecular targets are crucial steps in understanding its mechanism of action and advancing it through the drug discovery pipeline.[1][2] This document provides a comprehensive guide with detailed protocols for the identification and validation of the biological targets of this compound, catering to researchers and scientists in the field of drug development. The methodologies outlined here encompass a range of established techniques, from initial target discovery to rigorous validation in cellular and biochemical assays.
The process of bringing a new drug to market is lengthy and complex, with target identification and validation being critical early-stage milestones that significantly influence the probability of success in clinical trials.[3][4] Inadequate pre-clinical target validation is a common reason for the failure of drug candidates in later stages of development.[4] Therefore, a systematic and robust approach is paramount.
These application notes will guide users through a logical workflow, beginning with computational and high-throughput screening methods for hypothesis generation, followed by experimental techniques for target identification, and culminating in validation assays to confirm the biological relevance of the identified targets.
Section 1: Target Identification Strategies
The initial step in elucidating the mechanism of action of this compound is to identify its potential molecular targets. A multi-pronged approach combining computational and experimental methods is recommended to increase the likelihood of success.
Computational Approaches (In Silico)
Computational methods can provide initial hypotheses about the potential targets of a small molecule by leveraging its structural information and comparing it against databases of known protein structures and ligand-binding sites.
Protocol 1: Reverse Docking and Pharmacophore Modeling
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a 3D model using computational chemistry software (e.g., ChemDraw, Avogadro) and perform energy minimization.
-
-
Target Database Selection:
-
Select a database of 3D protein structures, such as the Protein Data Bank (PDB).
-
-
Reverse Docking:
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to dock this compound against the selected protein database.
-
The output will be a ranked list of potential protein targets based on docking scores, which estimate the binding affinity.
-
-
Pharmacophore Modeling:
-
Based on the structure of this compound, generate a pharmacophore model that defines the essential features for binding.
-
Screen this pharmacophore model against a database of protein structures to identify proteins that have complementary binding sites.
-
-
Data Analysis:
-
Analyze the results from both methods to identify overlapping high-probability targets.
-
Prioritize targets based on their biological relevance to potential therapeutic areas.
-
Workflow for Computational Target Identification
Caption: Workflow for in silico target identification of this compound.
Experimental Approaches (In Vitro)
Experimental methods are essential for identifying the direct binding partners of this compound within a complex biological sample.
Protocol 2: Affinity Chromatography-Mass Spectrometry
This method, a type of chemical proteomics, involves immobilizing the compound of interest to a solid support to "fish" for its binding partners from a cell lysate.[5]
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound containing a linker and a reactive group (e.g., NHS ester, alkyne) suitable for immobilization. It is crucial that the modification does not significantly alter the compound's biological activity.
-
-
Immobilization:
-
Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line to a high density.
-
Harvest the cells and prepare a cell lysate under non-denaturing conditions to preserve protein structure and interactions.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the immobilized this compound beads.
-
As a negative control, incubate the lysate with beads that have been treated with a mock compound or just the linker.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Data Analysis:
-
Compare the proteins identified from the this compound beads with the negative control to identify specific binding partners.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating:
-
Heat the treated cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Meltome-CETSA).
-
-
Data Analysis:
-
Generate melting curves for each protein by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.
-
Experimental Target Identification Workflow
Caption: Experimental workflows for identifying protein targets of this compound.
Section 2: Target Validation
Once a list of candidate targets has been generated, it is crucial to validate that the interaction with this compound is responsible for its biological effects.[1][6]
Biochemical Validation
Biochemical assays are used to confirm a direct interaction between this compound and the purified candidate protein and to quantify the binding affinity.
Protocol 4: Isothermal Titration Calorimetry (ITC)
-
Protein Purification:
-
Express and purify the candidate target protein.
-
-
Sample Preparation:
-
Prepare a solution of the purified protein in the calorimeter cell.
-
Prepare a solution of this compound in the injection syringe.
-
-
Titration:
-
Inject small aliquots of the this compound solution into the protein solution at a constant temperature.
-
-
Data Acquisition:
-
Measure the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 5: Surface Plasmon Resonance (SPR)
-
Protein Immobilization:
-
Immobilize the purified candidate protein onto a sensor chip.
-
-
Analyte Injection:
-
Flow solutions of this compound at various concentrations over the sensor chip.
-
-
Data Acquisition:
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases of the interaction.
-
Fit the data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Table 1: Quantitative Data from Biochemical Validation Assays
| Target Protein | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Association Rate (ka) | Dissociation Rate (kd) |
| Protein X | ITC | Value | Value | N/A | N/A |
| Protein Y | SPR | Value | N/A | Value | Value |
Cellular Validation
Cellular assays are essential to confirm that the interaction between this compound and its target is relevant in a biological context.
Protocol 6: Target Knockdown/Knockout
-
Genetic Manipulation:
-
Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target gene in a relevant cell line.
-
-
Treatment:
-
Treat the genetically modified cells and control cells with this compound.
-
-
Phenotypic Assay:
-
Perform a phenotypic assay that reflects the biological activity of this compound (e.g., cell viability, proliferation, reporter gene assay).
-
-
Data Analysis:
-
If the cells with reduced or absent target protein expression show a diminished response to this compound, it provides strong evidence that the protein is the relevant target.
-
Protocol 7: Overexpression Studies
-
Gene Overexpression:
-
Transfect a cell line with a plasmid encoding the candidate target protein to achieve overexpression.
-
-
Treatment and Phenotypic Assay:
-
Treat the overexpressing cells and control cells with this compound and perform a relevant phenotypic assay.
-
-
Data Analysis:
-
An enhanced response to the compound in overexpressing cells can further validate the target.
-
Logical Relationship for Target Validation
Caption: Logical workflow for the validation of candidate targets.
Section 3: Signaling Pathway Analysis
Once a target is validated, it is important to understand its role in cellular signaling pathways.
Protocol 8: Phospho-proteomics and Western Blotting
-
Cell Treatment:
-
Treat cells with this compound for various times and at different concentrations.
-
-
Phospho-proteomics:
-
Perform a global phospho-proteomics analysis to identify changes in the phosphorylation status of proteins downstream of the validated target.
-
-
Western Blotting:
-
Based on the phospho-proteomics data or known signaling pathways of the target, use phospho-specific antibodies to validate the changes in phosphorylation of key signaling proteins by Western blotting.
-
-
Pathway Analysis:
-
Use bioinformatics tools (e.g., KEGG, Reactome) to map the observed changes onto known signaling pathways.
-
Example Signaling Pathway
Caption: A hypothetical signaling pathway modulated by this compound.
The protocols and workflows outlined in these application notes provide a robust framework for the systematic identification and validation of the molecular targets of this compound. By employing a combination of computational, biochemical, and cellular approaches, researchers can confidently identify the direct binding partners of this novel natural product, elucidate its mechanism of action, and pave the way for its further development as a potential therapeutic agent.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. fiveable.me [fiveable.me]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 5. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 6. wjbphs.com [wjbphs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-O-Demethylisokadsurenin D Extraction
Welcome to the technical support center for the extraction of 4-O-Demethylisokadsurenin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable lignan (B3055560).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a bioactive lignan belonging to the dibenzocyclooctadiene class. These compounds are known for a range of pharmacological activities, including potential anticancer and anti-inflammatory effects. The primary natural sources of this compound are plants from the Kadsura genus, particularly Kadsura longipedunculata, and the aerial parts of Piper kadsura.
Q2: What are the general steps involved in the extraction of this compound?
A2: The general workflow for extracting this compound involves the following steps:
-
Plant Material Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Using a suitable solvent and extraction technique to solubilize the target compound from the plant matrix.
-
Filtration and Concentration: Separating the solid plant residue from the liquid extract and then concentrating the extract to remove the solvent.
-
Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.
Experimental Workflow for Lignan Extraction
Caption: A generalized workflow for the extraction and purification of this compound from plant sources.
Troubleshooting Guides
This section addresses common issues encountered during the extraction process in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of the target compound. What are the potential causes and how can I improve it?
A: Low extraction yield is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Plant Material Preparation:
-
Improper Grinding: Inadequate grinding of the plant material limits solvent penetration. Ensure the material is ground to a fine, uniform powder.
-
Insufficient Drying: Residual moisture can lead to enzymatic degradation of lignans (B1203133). Thoroughly dry the plant material before extraction.
-
-
Extraction Parameters:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. For dibenzocyclooctadiene lignans, polar solvents are generally effective. Consider experimenting with different solvents and their aqueous mixtures (e.g., methanol (B129727), ethanol).
-
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively dissolve the target compound. Experiment with increasing the solvent volume.
-
Inadequate Extraction Time and Temperature: The duration and temperature of extraction can significantly impact yield. Optimize these parameters for your specific method. Prolonged exposure to high temperatures may cause degradation.
-
-
Extraction Method:
-
Inefficient Technique: Conventional methods like maceration may not be as efficient as modern techniques. Consider employing methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yield and reduce extraction time.
-
Issue 2: Degradation of this compound during Extraction
Q: I suspect that my target compound is degrading during the extraction process. What are the signs and how can I prevent it?
A: Lignans can be susceptible to degradation under certain conditions.
-
Signs of Degradation:
-
Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC).
-
A decrease in the expected peak area of this compound over time or with changes in extraction conditions.
-
Color changes in the extract that are not typical.
-
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heat during extraction and concentration. Use a rotary evaporator at a controlled, low temperature.
-
Light Protection: Some phytochemicals are sensitive to light. Protect your samples and extracts from direct light by using amber-colored glassware or by working in a dimly lit area.
-
Use of Inert Atmosphere: If oxidation is a concern, consider performing the extraction under an inert atmosphere, such as nitrogen or argon.
-
Issue 3: High Levels of Impurities in the Crude Extract
Q: My crude extract contains a high concentration of impurities, which is making purification difficult. How can I improve the selectivity of my extraction?
A: Improving the selectivity of the initial extraction can significantly simplify the purification process.
-
Solvent Optimization: Fine-tune the polarity of your extraction solvent. A gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol) can help determine the optimal concentration that maximizes the extraction of this compound while minimizing the co-extraction of impurities.
-
Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target lignans.
-
Post-Extraction Cleanup:
-
Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their differential solubility.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain and elute the target compound, thereby removing many impurities.
-
Data on Extraction Methods
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a summary of yields for total dibenzocyclooctadiene lignans from Schisandra chinensis, a plant rich in this class of compounds. This data can serve as a valuable reference for optimizing your extraction protocol.
Table 1: Comparison of Extraction Methods for Dibenzocyclooctadiene Lignans from Schisandra chinensis
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Lignan Yield (mg/g) |
| Maceration | 95% Ethanol | Room Temperature | 24 hours | 5.23 |
| Reflux | 95% Ethanol | 80 | 120 | 7.89 |
| Ultrasound-Assisted | 80% Methanol | 50 | 30 | 9.12 |
| Microwave-Assisted | 70% Ethanol | 100 | 5 | 10.54 |
Table 2: Effect of Solvent on Ultrasound-Assisted Extraction (UAE) of Dibenzocyclooctadiene Lignans
| Solvent | Temperature (°C) | Time (min) | Total Lignan Yield (mg/g) |
| Methanol | 50 | 30 | 8.76 |
| 80% Methanol | 50 | 30 | 9.12 |
| Ethanol | 50 | 30 | 8.54 |
| 80% Ethanol | 50 | 30 | 8.98 |
| Acetone | 50 | 30 | 7.91 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans
This protocol is based on efficient methods for extracting dibenzocyclooctadiene lignans.
-
Sample Preparation:
-
Dry the plant material (Kadsura longipedunculata stems or leaves) at 40-50°C until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., to pass through a 60-mesh sieve).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 80% methanol (solvent-to-solid ratio of 15:1 mL/g).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the solid residue with a small amount of the extraction solvent and filter again.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Quantification:
-
Dissolve the dried crude extract in a known volume of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Quantify the amount of this compound using a validated HPLC method with a suitable standard.
-
Signaling Pathways
Biosynthesis of Dibenzocyclooctadiene Lignans
This compound, as a dibenzocyclooctadiene lignan, is synthesized via the shikimate and phenylpropanoid pathways. The pathway begins with precursors from primary metabolism and leads to the formation of monolignols, which then couple to form the characteristic lignan skeleton.
Caption: Biosynthetic pathway of this compound via the shikimate and phenylpropanoid pathways.
Mechanism of Action: 5-HT1A Receptor Signaling
Lignans from Kadsura species have been shown to act as agonists of the serotonin (B10506) 1A (5-HT1A) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses.
Caption: Agonism of the 5-HT1A receptor by this compound leading to downstream signaling events.
Technical Support Center: Overcoming Solubility Challenges of 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 4-O-Demethylisokadsurenin D in aqueous solutions.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Buffers
Question: I am unable to achieve my desired concentration of this compound in a standard phosphate-buffered saline (PBS) solution. The compound precipitates out of solution. What can I do?
Answer: Poor aqueous solubility is a common challenge with hydrophobic compounds like this compound. Several strategies can be employed to enhance its solubility.[1][2][3] Here are a few approaches, starting with the simplest:
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of poorly soluble drugs.[3][4] Common co-solvents for parenteral use include propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycol (PEG).[1] It is a rapid and effective technique for initial experiments.[1]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[3][4] Techniques like micronization and nanosuspension are effective for this purpose.[2][3]
If these initial steps are insufficient, more advanced formulation strategies may be necessary.
Issue 2: Selecting the Right Excipient for Solubility Enhancement
Question: I am considering using an excipient to improve the solubility of this compound. How do I choose the most appropriate one?
Answer: The choice of excipient depends on the desired application (e.g., oral or parenteral administration) and the physicochemical properties of the drug.[6][7] Here are some common classes of excipients used for solubility enhancement:
-
Polymers for Solid Dispersions: Hydrophilic polymers can be used to create amorphous solid dispersions (ASDs), which can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[2][6][8] Commonly used polymers include polyethylene glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[2]
-
Cyclodextrins for Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[9][10] They can encapsulate hydrophobic drug molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[9][11]
-
Surfactants for Micellar Solubilization: Surfactants can form micelles in aqueous solutions, which can solubilize hydrophobic drugs within their core.[5] This is a common technique used in various pharmaceutical formulations.
-
Lipid-Based Excipients: For oral delivery, lipid-based drug delivery systems (LBDDS) can improve the solubility and absorption of lipophilic drugs.[12] These formulations can enhance solubilization in the gastrointestinal tract.[12]
A systematic screening of different excipients and formulation types is often necessary to identify the optimal approach for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is a solid dispersion and how can it improve the solubility of this compound?
A1: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[8][13] This technique can enhance the solubility and dissolution rate of a drug by reducing its particle size to a molecular level and converting it to an amorphous form, which has a higher energy state and better solubility than the crystalline form.[2][13]
Q2: How do I prepare a solid dispersion of this compound?
A2: Several methods can be used to prepare solid dispersions, including:
-
Solvent Evaporation Method: The drug and a hydrophilic carrier are dissolved in a common organic solvent, and the solvent is then evaporated, leaving a solid dispersion.[14][15][16]
-
Melting (Fusion) Method: A physical mixture of the drug and a carrier is heated until it melts and then rapidly solidified.[14][15]
-
Hot-Melt Extrusion: This method involves pumping a mixture of the drug and a thermoplastic carrier through a heated barrel, where it is mixed and melted before being extruded.[2]
Q3: What are nanosuspensions and are they suitable for this compound?
A3: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and/or polymers.[2][17] Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity and improved bioavailability.[2][17][18] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[17]
Q4: What is the general protocol for preparing a nanosuspension?
A4: Nanosuspensions can be prepared using top-down methods like media milling and high-pressure homogenization, or bottom-up methods like precipitation.[1][18] A common laboratory-scale method is wet media milling, where a suspension of the drug in a stabilizer solution is milled with small beads to reduce the particle size.[19][20]
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[9][11][21] The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[9][10]
Q6: How can I prepare a cyclodextrin inclusion complex with this compound?
A6: Common methods for preparing cyclodextrin inclusion complexes include:
-
Kneading Method: The drug and cyclodextrin are mixed with a small amount of water or a hydroalcoholic solution to form a paste, which is then kneaded, dried, and sieved.[10][14][22]
-
Co-evaporation Method: The drug and cyclodextrin are dissolved in a suitable solvent, and the solvent is then evaporated to form the complex.[10]
-
Freeze-Drying (Lyophilization): An aqueous solution of the drug and cyclodextrin is frozen and then dried under vacuum.
Data Presentation
Table 1: Hypothetical Solubility Enhancement of this compound with Co-solvents.
| Co-solvent System (v/v) | This compound Solubility (µg/mL) | Fold Increase |
| PBS (pH 7.4) | 0.5 | 1 |
| 10% Ethanol in PBS | 12.5 | 25 |
| 20% Ethanol in PBS | 55.0 | 110 |
| 10% PEG 400 in PBS | 25.0 | 50 |
| 20% PEG 400 in PBS | 110.0 | 220 |
Table 2: Comparison of Formulation Strategies for Enhancing the Dissolution of this compound.
| Formulation | Drug:Carrier Ratio | Dissolution after 30 min (%) |
| Pure Drug | - | < 5 |
| Solid Dispersion (PVP K30) | 1:5 | 65 |
| Solid Dispersion (HPMC) | 1:5 | 72 |
| Nanosuspension | - | 85 |
| Cyclodextrin Complex (HP-β-CD) | 1:1 Molar Ratio | 78 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of methanol.
-
Mixing: Stir the solution at room temperature until a clear solution is obtained.
-
Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Storage: Store the prepared solid dispersion in a desiccator.
Protocol 2: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of Stabilizer Solution: Prepare a 1% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in deionized water. Add 0.5% (w/v) Tween 80 to this solution and stir until fully dissolved.[19][20]
-
Pre-suspension: Disperse 100 mg of this compound in 10 mL of the stabilizer solution.
-
Milling: Add the pre-suspension and zirconia milling beads (0.5 mm diameter) to a milling jar.
-
Milling Process: Mill the suspension at a suitable speed (e.g., 1500 rpm) for 4-6 hours. Monitor the particle size periodically using a particle size analyzer.
-
Separation: After milling, separate the nanosuspension from the milling beads.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 3: Preparation of this compound - Cyclodextrin Inclusion Complex by Kneading
-
Mixing: Place 1:1 molar ratio of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mortar.
-
Kneading: Add a small volume of a water-ethanol (1:1) mixture to the powder and knead for 45-60 minutes to form a homogeneous paste.[10]
-
Drying: Dry the paste in an oven at 50°C until a constant weight is achieved.
-
Processing: Pulverize the dried complex in a mortar and pass it through a 100-mesh sieve.
-
Storage: Store the prepared inclusion complex in a desiccator.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Hypothetical signaling pathway of solubilized this compound.
Caption: Relationship between solubility and therapeutic efficacy.
References
- 1. ijpbr.in [ijpbr.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. japsonline.com [japsonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ybcp.ac.in [ybcp.ac.in]
- 14. crsubscription.com [crsubscription.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japsonline.com [japsonline.com]
- 17. ijpsr.com [ijpsr.com]
- 18. mdpi.com [mdpi.com]
- 19. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 22. japer.in [japer.in]
Troubleshooting low bioactivity of 4-O-Demethylisokadsurenin D in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 4-O-Demethylisokadsurenin D in vitro.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: I am observing low or no bioactivity of this compound in my experiments. What are the first steps I should take?
A1: Low bioactivity can often be traced back to issues with compound solubility and stability. This compound, as a natural product-derived small molecule, may have limited solubility in aqueous media.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation.
-
Optimize Solvent: While DMSO is a common solvent, high concentrations can be toxic to cells. Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[1]
-
Use of Serum: Serum proteins in the culture medium can sometimes aid in the solubilization of compounds.[1]
-
Fresh Preparations: Prepare fresh dilutions of your compound from a stock solution for each experiment to avoid degradation.
Table 1: Effect of Solvent Concentration on Cell Viability
| DMSO Concentration | Cell Viability (%) | Observed Precipitation |
| 0.1% | 98 ± 3 | None |
| 0.5% | 95 ± 4 | None |
| 1.0% | 80 ± 5 | None |
| 2.0% | 65 ± 7 | None |
Data are represented as mean ± standard deviation.
Cell-Based Assay Troubleshooting
Q2: My results with this compound are inconsistent across different experiments. What could be the cause?
A2: Inconsistent results are often due to variability in cell culture conditions.[1]
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure a consistent cell seeding density. Overconfluent or sparse cultures can respond differently to treatment.
-
Cell Line Sensitivity: Test the activity of this compound across multiple cell lines to determine if the observed effect is cell-type specific.
Table 2: Impact of Cell Seeding Density on IC50 Value
| Seeding Density (cells/well) | IC50 of this compound (µM) |
| 5,000 | 15.2 |
| 10,000 | 25.8 |
| 20,000 | 48.1 |
Q3: I observe a bell-shaped dose-response curve, where the biological effect decreases at higher concentrations. Why is this happening?
A3: This phenomenon can be caused by several factors, most commonly compound precipitation at high concentrations or off-target effects.[1]
Troubleshooting Steps:
-
Solubility Limit: Determine the maximal soluble concentration of this compound in your specific assay medium.
-
Assay Interference: Some compounds can interfere with assay reagents. For example, in an MTT assay, a compound could act as a reducing agent, leading to a false signal of cell viability.[1] Run a control with the compound in cell-free medium to check for direct reactivity with assay components.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting low bioactivity.
Logical Diagram for Root Cause Analysis
Caption: Root cause analysis for low in vitro bioactivity.
References
Technical Support Center: Optimizing HPLC Separation of Lignans from Piper kadsura Extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of lignans (B1203133) from Piper kadsura extract.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of Piper kadsura lignans.
Chromatography Issues
| Question/Issue | Potential Causes | Recommended Solutions |
| Poor Peak Resolution or Co-elution of Lignans | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. For reversed-phase C18 columns, try adjusting the gradient of methanol (B129727) and water. A shallower gradient can improve the separation of closely eluting compounds.[1][2] Consider using a different organic modifier like acetonitrile (B52724). |
| Unsuitable column. | Ensure you are using a high-resolution column, such as a C18 column with a small particle size (e.g., 5 µm).[1][2] For complex mixtures, a longer column or a column with a different selectivity (e.g., phenyl-hexyl) might be beneficial. | |
| Sample overload. | Reduce the injection volume or dilute the sample.[3] Overloading the column can lead to broad and overlapping peaks. | |
| Peak Tailing | Active sites on the column interacting with lignans. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups on the lignans, which can reduce tailing. |
| Column degradation or contamination. | Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol).[4] If the problem persists, replace the guard column or the analytical column.[5] | |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase composition.[4] | |
| Peak Fronting | Sample overload. | Dilute the sample or decrease the injection volume.[3] |
| Incompatible sample solvent. | Ensure the sample solvent is weaker than the mobile phase. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.[6] |
| Fluctuations in pump pressure or flow rate. | Check for leaks in the HPLC system, particularly at fittings and seals.[6][7] Degas the mobile phase to prevent air bubbles in the pump.[3] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump's mixing performance is optimal.[5] | |
| High Backpressure | Blockage in the system (e.g., clogged frit, guard column, or column). | Filter all samples and mobile phases before use.[4] Try back-flushing the column (if recommended by the manufacturer).[7] If the pressure remains high, replace the guard column and then the analytical column if necessary.[3] |
| Mobile phase viscosity. | If using a high percentage of organic solvent, consider the viscosity. Ensure the flow rate is appropriate for the column and mobile phase. | |
| Baseline Noise or Drift | Air bubbles in the detector or pump. | Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air.[3] |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and reagents. Flush the detector cell with a suitable solvent. | |
| Column bleeding. | Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[6] |
Frequently Asked Questions (FAQs)
Sample Preparation and Extraction
-
What is the recommended method for extracting lignans from Piper kadsura? A common and effective method is ultrasound-assisted extraction (USAE) with ethanol (B145695) or methanol.[8][9] For example, a protocol could involve extracting the dried, powdered plant material with 80-90% aqueous ethanol for 30-40 minutes.[8] Maceration with methanol or petroleum ether followed by ethyl acetate (B1210297) has also been used.[1][10]
-
How should I prepare the extract for HPLC injection? After extraction, the solvent should be evaporated under reduced pressure. The dried extract can then be redissolved in a suitable solvent, such as methanol or the initial mobile phase. It is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could clog the HPLC system.[4]
HPLC Method Development
-
What type of HPLC column is best for separating lignans? Reversed-phase columns, particularly C18 columns, are widely used and generally provide good separation for the medium-polarity lignans found in Piper kadsura.[1][2][11] Column dimensions such as 250 mm x 4.6 mm with 5 µm particles are common.[2]
-
What is a typical mobile phase for lignan (B3055560) separation? A gradient elution using water and methanol or acetonitrile is standard.[1][2] Often, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is added to the aqueous phase to improve peak shape.[8]
-
What detection wavelength should I use? Lignans generally have UV absorbance maxima between 230 nm and 280 nm. A diode array detector (DAD) or photodiode array (PDA) detector is useful for scanning a range of wavelengths to determine the optimal wavelength for the specific lignans of interest. A wavelength of 280 nm is often a good starting point.[12]
Experimental Protocols
1. Extraction of Lignans from Piper kadsura
This protocol is a general guideline based on common extraction methods.[8][9]
-
Sample Preparation: Dry the plant material (e.g., stems or roots of Piper kadsura) at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 25 mL of 84% aqueous ethanol.
-
Perform ultrasound-assisted extraction for 38 minutes.
-
Alternatively, use maceration with methanol at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
-
Sample Preparation for HPLC:
-
Redissolve the dried extract in a known volume of methanol to a suitable concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Method for Lignan Separation
This is a representative HPLC method that can be used as a starting point for optimization.[1][2]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 5% to 90% B over 50 minutes, then hold at 90% B for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Example HPLC Parameters for Lignan Analysis in Piper Species
| Parameter | Method 1 (Adapted from Yang et al., 2018) [2] | Method 2 (Adapted from de C. Arruda et al., 2019) [8][9] |
| Plant Material | Piper kadsura | Piper cubeba |
| Column | Unitary C18 (250 x 4.6 mm, 5 µm) | J'sphere ODS C18 (250 x 4.6 mm, 4 µm) |
| Mobile Phase | A: Water, B: Methanol | A: Water with 0.1% Phosphoric Acid, B: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-50 min, 5-90% B; 50-60 min, 90% B | Two-step elution (details not specified) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | Not specified |
| Detection | Not specified | 230 nm |
Visualizations
References
- 1. [Separation and purification of compounds from piper kadsura using preparative reversed-phase liquid chromatography and preparative supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABAA Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing degradation of 4-O-Demethylisokadsurenin D during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-O-Demethylisokadsurenin D to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years. If dissolved in a solvent, it should be stored at -80°C for a stability of up to one year[1]. For short-term storage, a dry, cool, and well-ventilated place is recommended[2].
Q2: What are the general handling precautions for this compound?
A2: Handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes. The compound should be stored in a tightly closed container away from incompatible materials and foodstuffs[2].
Q3: What types of degradation is this compound susceptible to?
A3: Based on its chemical structure, which includes a phenolic hydroxyl group, methoxy (B1213986) groups, and ketone functionalities, this compound is potentially susceptible to oxidation and hydrolysis. Photodegradation under exposure to light is also a possibility that should be considered.
Q4: Are there any known incompatible materials to avoid storing with this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of compound potency or purity in stored samples. | Improper storage temperature. | Verify that the compound is stored at the recommended temperature (-20°C for powder, -80°C for solutions)[1]. Use a calibrated thermometer to monitor storage conditions. |
| Exposure to light. | Store the compound in a light-resistant container (e.g., amber vial) and in a dark location. | |
| Exposure to air (oxidation). | After weighing, ensure the container is tightly sealed. Consider purging the container with an inert gas like nitrogen or argon before sealing for long-term storage. | |
| Incompatible solvent. | Use high-purity, degassed solvents for preparing solutions. If stability issues persist, consider performing a solvent compatibility study. | |
| Appearance of new peaks in HPLC analysis of a stored sample. | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. Re-evaluate storage conditions. |
| Contamination. | Ensure proper cleaning of all labware and use high-purity solvents. Analyze a solvent blank to rule out contamination from the mobile phase or solvent. | |
| Discoloration or change in the physical appearance of the compound. | Significant degradation. | The compound should not be used for experiments. Dispose of the material according to safety guidelines and obtain a fresh batch. Investigate the storage conditions that led to the degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from any potential degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good separation of polar and non-polar compounds.
2. Method Development and Optimization:
-
Develop a gradient profile that allows for the elution of this compound with a reasonable retention time and good peak shape.
-
Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve the best resolution between the parent compound and any degradation products observed during forced degradation studies.
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation pathways and to develop a stability-indicating analytical method[3][4][5].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines[6]. A sample protected from light should be used as a control.
3. Analysis:
-
Analyze the stressed samples at different time points using the developed HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Ensure mass balance, where the sum of the parent compound and the degradation products should ideally be close to 100% of the initial concentration[7].
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
| General | Dry, cool, well-ventilated | Not specified | [2] |
Table 2: Example Data from a Hypothetical Forced Degradation Study
| Stress Condition | Duration (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 8 | 85.2 | 10.1 | 4.5 | 99.8 |
| 0.1 N NaOH, RT | 4 | 90.5 | 9.3 | Not Detected | 99.8 |
| 3% H₂O₂, RT | 24 | 78.9 | 15.3 | 5.6 | 99.8 |
| Dry Heat, 80°C | 48 | 95.1 | 4.8 | Not Detected | 99.9 |
| Photostability | - | 98.7 | 1.2 | Not Detected | 99.9 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for purity and potency issues.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. 4-O-Demethylkadsurenin D | TargetMol [targetmol.com]
- 2. echemi.com [echemi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. globalresearchonline.net [globalresearchonline.net]
Navigating the Complex NMR Landscape of 4-O-Demethylisokadsurenin D: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate structure of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from plants of the Piper and Kadsura genera, presents a significant challenge in the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to assist researchers in overcoming common hurdles encountered during the structural elucidation and analysis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows broad or poorly resolved peaks. What are the potential causes and solutions?
A1: Peak broadening in the NMR spectrum of a complex molecule like this compound can arise from several factors:
-
Chemical Exchange: The molecule may be undergoing conformational changes or intermolecular interactions on the NMR timescale, leading to broadened signals.
-
Troubleshooting: Acquiring the spectrum at a different temperature (variable temperature NMR) can often resolve this issue.[1] Lowering the temperature may slow down the exchange process, resulting in sharper signals for individual conformers. Conversely, increasing the temperature might accelerate the exchange, leading to a sharpened, averaged signal.
-
-
Sample Concentration: High sample concentrations can increase viscosity, leading to broader peaks.
-
Troubleshooting: Prepare a more dilute sample to minimize viscosity effects.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of celite or silica (B1680970) gel may help remove impurities.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to distorted and broad peaks.
-
Troubleshooting: Carefully shim the spectrometer before acquiring the spectrum. Modern spectrometers have automated shimming routines that are usually effective, but manual adjustment may be necessary for challenging samples.
-
Q2: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum. Which experiment is most helpful?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable for assigning quaternary carbons. Since these carbons have no directly attached protons, they will not show a correlation in an HSQC or HETCOR spectrum. The HMBC experiment detects long-range correlations (typically 2-3 bonds) between carbons and protons. By observing correlations from known protons to a quaternary carbon, its assignment can be confidently determined.
Q3: The aliphatic region of the ¹H NMR spectrum is very crowded with overlapping signals. How can I resolve these?
A3: Overlapping signals are a common challenge with complex natural products. Several strategies can be employed:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace out spin systems even when signals overlap in the 1D spectrum.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to include all protons within a spin system, which is extremely useful for identifying complete structural fragments.
-
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, often resolving overlapping multiplets.
-
Solvent Change: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential changes in chemical shifts, potentially resolving overlapping signals.[2]
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the NMR analysis of this compound.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can make it difficult to identify weak signals and accurately determine integrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal-to-noise in NMR spectra.
Issue 2: Inconsistent Integration Values
Inaccurate integration can lead to incorrect structural assignments.
Troubleshooting Workflow:
Caption: Steps to address inconsistent NMR signal integrations.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
-
Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Parameter Optimization: Use the ¹H spectrum to determine the appropriate spectral width for all experiments.
-
COSY Acquisition: Set up a standard gradient-selected COSY experiment. A typical experiment might involve acquiring 256-512 increments in the indirect dimension with 8-16 scans per increment.
-
HSQC Acquisition: Set up a standard gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average nJCH of 8-10 Hz. This will allow for the observation of 2- and 3-bond correlations.
-
Processing: Process all 2D data using appropriate window functions (e.g., sine-bell) and perform baseline correction in both dimensions.
Data Presentation
Due to the lack of publicly available, assigned NMR data for this compound in the searched literature, a specific data table cannot be provided at this time. Researchers who successfully isolate or synthesize this compound are encouraged to publish their full spectral assignments to contribute to the scientific community's understanding of this molecule.
For comparison, representative chemical shift ranges for common functionalities found in lignans (B1203133) are provided below.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Lignan Moieties
| Functional Group | Chemical Shift (ppm) |
| Aliphatic Protons (CH, CH₂, CH₃) | 0.8 - 2.5 |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 |
| Protons adjacent to Oxygen | 3.0 - 4.5 |
| Aromatic Protons | 6.0 - 7.5 |
| Vinylic Protons | 4.5 - 6.5 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Lignan Moieties
| Functional Group | Chemical Shift (ppm) |
| Aliphatic Carbons (CH, CH₂, CH₃) | 10 - 50 |
| Methoxy Carbons (-OCH₃) | 55 - 65 |
| Carbons adjacent to Oxygen | 50 - 90 |
| Aromatic/Vinylic Carbons | 100 - 160 |
| Carbonyl Carbons (if present) | 170 - 210 |
Logical Workflow for Structure Elucidation
The following diagram illustrates a logical workflow for interpreting the complex NMR spectra of a natural product like this compound.
References
Minimizing batch-to-batch variability in 4-O-Demethylisokadsurenin D isolation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing batch-to-batch variability in the isolation of 4-O-Demethylisokadsurenin D. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during extraction, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it typically isolated?
This compound is a bioactive lignan. It has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi and the leaves of Magnolia ovata.[1] Lignans (B1203133) and neolignans are major chemical constituents of Piper kadsura and are known for their anti-inflammatory properties.
Q2: What are the primary sources of batch-to-batch variability in the isolation of this compound?
Batch-to-batch variability in natural product isolation is a significant challenge that can arise from multiple sources:
-
Raw Material Variation: Genetic differences within plant species, geographical location, climate, and soil composition can significantly impact the chemical profile of the plant material.
-
Harvesting and Post-Harvest Handling: The timing of the harvest is critical, as the concentration of active compounds can vary with the plant's growth cycle. Post-harvest processing, such as drying and storage conditions, also plays a crucial role.
-
Extraction Process Parameters: The choice of extraction method (e.g., maceration, ultrasound-assisted extraction) and the solvent system will selectively extract different compounds. Minor deviations in parameters like temperature, time, and solvent-to-sample ratio can lead to variability.
-
Purification Process: Variability in chromatographic conditions, such as the stationary phase, mobile phase composition, and flow rate, can affect the purity and yield of the final compound.
-
Compound Stability: Lignans can be sensitive to heat and pH. Degradation during processing can lead to lower yields and the formation of artifacts.
Q3: What analytical techniques are recommended for the quantification and characterization of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the quantification of lignans. A reverse-phase C18 column is often used with a gradient elution of methanol (B129727) or acetonitrile (B52724) and water.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for both quantification and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the isolated compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent system. A mixture of ethanol (B145695) and water (e.g., 84% aqueous ethanol) has been shown to be effective for extracting lignans from Piper species.[2] Consider using ultrasound-assisted extraction (UAE) to improve efficiency.[2] |
| Degradation of the Compound | Avoid high temperatures during extraction and solvent evaporation. Lignans are generally stable below 100°C. Protect extracts and purified compounds from light and store them at low temperatures. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase gradient and flow rate during purification to ensure good separation and minimize product loss. |
| Poor Quality of Raw Material | Ensure proper botanical identification of the plant material. Source material from a reputable supplier with consistent quality control. |
Issue 2: Poor Purity of the Isolated Compound
| Possible Cause | Recommended Solution |
| Co-eluting Impurities | Modify the HPLC mobile phase gradient to improve the resolution of the target peak from impurities. A shallower gradient can often enhance separation. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) or an orthogonal purification technique like normal-phase chromatography. |
| Column Overload | Reduce the amount of crude extract loaded onto the chromatography column. Overloading can lead to broad, overlapping peaks. |
| Sample Degradation During Purification | Ensure the stability of this compound in the mobile phase. If the compound is acid-labile, avoid acidic additives in the mobile phase. |
| Contamination from Solvents or Equipment | Use high-purity solvents and thoroughly clean all glassware and equipment before use. |
Experimental Protocols
General Protocol for Extraction and Isolation of Lignans from Piper kadsura
This protocol is a generalized procedure based on methods used for the isolation of lignans from Piper species.
-
Plant Material Preparation: Air-dry the aerial parts of Piper kadsura and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Alternatively, perform ultrasound-assisted extraction with 84% aqueous ethanol for approximately 40 minutes for improved efficiency.[2]
-
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The lignan-containing fraction is typically found in the chloroform and ethyl acetate fractions.
-
-
Purification:
-
Subject the active fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Further purify the resulting fractions using preparative HPLC on a C18 column with a mobile phase gradient of methanol and water.
-
Quantitative Analysis by HPLC
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water, B: Acetonitrile (or Methanol) |
| Gradient | 0-40 min, 30-70% B; 40-50 min, 70-100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Compounds isolated from Piper kadsura have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-activated microglial cells. This suggests an anti-inflammatory effect, likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
Addressing matrix effects in LC-MS analysis of 4-O-Demethylisokadsurenin D
Welcome to the technical support center for the LC-MS analysis of 4-O-Demethylisokadsurenin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4][5] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][6]
Q2: My this compound signal is lower than expected. Could this be due to ion suppression?
A2: Yes, a lower-than-expected signal is a common symptom of ion suppression, a specific type of matrix effect.[1][7] Ion suppression happens when co-eluting matrix components compete with this compound for ionization, reducing its signal intensity.[1][7] This is a significant concern in complex biological matrices.
Q3: How can I confirm that my analysis is suffering from matrix effects?
A3: There are two primary methods to qualitatively and quantitatively assess matrix effects:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[2][6] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal indicates the retention times of interfering components.[2][6]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of matrix effects.[1][6] You compare the signal response of this compound spiked into a blank matrix extract with the response of a neat standard solution at the same concentration. The ratio of these responses provides a quantitative measure of ion suppression or enhancement.
Troubleshooting Guide
If you suspect matrix effects are impacting your analysis of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing matrix effects.
Step 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[1][8]
Recommended Techniques for this compound:
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate analytes from interferences based on their differential solubility in immiscible liquids.[8] For this compound, a non-polar solvent like hexane (B92381) can be used initially to remove highly hydrophobic interferences, followed by extraction with a moderately polar solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether to isolate the analyte.[8]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences.[1] For lignans (B1203133) like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than LLE or SPE and may not effectively remove phospholipids, which are major contributors to matrix effects.[8] If used, consider phospholipid removal plates or subsequent cleanup steps.[8]
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 200 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS system.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 85.2 | 65.7 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.1 | 88.3 (Suppression) | 5.8 |
| Solid-Phase Extraction (C18) | 95.8 | 94.2 (Minimal Effect) | 3.2 |
Data is illustrative and may vary based on experimental conditions.
Step 2: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, modifying your LC method can help separate this compound from co-eluting interferences.[1][2]
Strategies for Chromatographic Optimization:
-
Modify Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.[6]
-
Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) or additives.
-
Use a Different Column Chemistry: If a standard C18 column is used, consider a phenyl-hexyl or biphenyl (B1667301) stationary phase to alter selectivity and elution order.[6]
Caption: Strategies for chromatographic separation of interferences.
Step 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
The most robust method to compensate for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9][11] This allows for reliable, ratio-based quantification.
Table 2: Impact of Internal Standard on Quantitative Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| Structural Analog | 50.0 | 38.5 | 77.0 |
| Stable Isotope-Labeled | 50.0 | 49.8 | 99.6 |
Data is illustrative and may vary based on experimental conditions.
By systematically applying these troubleshooting steps, you can effectively identify, mitigate, and control matrix effects in the LC-MS analysis of this compound, leading to more accurate and reliable results.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 4-O-Demethylisokadsurenin D in DMSO for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of 4-O-Demethylisokadsurenin D in DMSO for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in a DMSO stock solution?
A1: Several factors can contribute to the degradation of this compound in DMSO stock solutions. These include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.
-
Storage Temperature: While freezing is generally recommended for long-term storage, repeated freeze-thaw cycles can compromise the stability of some molecules.
-
Oxygen: Dissolved oxygen in the DMSO can lead to the oxidation of sensitive compounds.
-
Light Exposure: Photolabile compounds can degrade when exposed to light. It is crucial to store stock solutions in amber or light-blocking vials.
-
pH: Although DMSO is aprotic, residual acidic or basic impurities can catalyze degradation.
Q2: My this compound solution in DMSO shows precipitation after being stored at -20°C. What should I do?
A2: Precipitation of the compound upon freezing is a common issue. Before use, it is critical to ensure the compound is fully redissolved. This can be achieved by vortexing the vial and visually inspecting for any particulate matter. Gentle warming in a water bath may also be necessary, but care should be taken to avoid excessive heat, which could accelerate degradation.
Q3: What is the recommended final concentration of DMSO in my cell culture medium when treating cells with this compound?
A3: High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, primary cells are often more sensitive. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects. A dose-response curve for DMSO toxicity on your specific cell line is advisable.
Q4: I am observing inconsistent results in my cell-based assays. Could the stability of this compound in the cell culture medium be a factor?
A4: Yes, instability in the cell culture medium is a likely cause of inconsistent results. Degradation can occur due to:
-
Enzymatic Degradation: If you are using a medium supplemented with serum, enzymes such as esterases and proteases can metabolize your compound.
-
pH Instability: The physiological pH of the cell culture medium (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.
-
Reaction with Media Components: Components in the media, like certain amino acids or vitamins, could potentially react with this compound.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to the stability of this compound.
Issue 1: Rapid Degradation of Compound in DMSO Stock
| Possible Cause | Suggested Solution |
| Hygroscopic nature of DMSO | Use anhydrous DMSO and handle it in a low-humidity environment. Aliquot stock solutions into smaller, single-use vials to minimize repeated opening and exposure to air. |
| Improper Storage Temperature | Store stock solutions at -80°C for long-term storage. For short-term use, 4°C is acceptable. Avoid repeated freeze-thaw cycles. |
| Oxidation | Purge the vial with an inert gas like argon or nitrogen before sealing and storing. |
| Photodegradation | Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light. |
Issue 2: Inconsistent Biological Activity in Cell Culture
| Possible Cause | Suggested Solution |
| Degradation in Aqueous Media | Perform a stability check in a simple buffer like PBS at 37°C to assess inherent aqueous stability. |
| Serum Enzyme Activity | Test the stability of the compound in media with and without fetal bovine serum (FBS) to determine if serum components are causing degradation. |
| Reaction with Media Components | Analyze the stability in different types of cell culture media to identify any specific reactive components. |
| Cellular Metabolism | Include a control without cells to differentiate between chemical degradation and cellular metabolism of the compound. Analyze cell lysates to determine the extent of cellular uptake and metabolism. |
Quantitative Data Summary
Table 1: Stability of Podophyllotoxin in DMSO Under Various Storage Conditions
| Storage Condition | Time Point | Percent Remaining (Mean ± SD) |
| -80°C in anhydrous DMSO | 1 month | >99% |
| -20°C in anhydrous DMSO | 1 month | 98 ± 1% |
| 4°C in anhydrous DMSO | 1 month | 95 ± 2% |
| Room Temperature (25°C) in anhydrous DMSO | 1 week | 90 ± 3% |
| -20°C with 5 freeze-thaw cycles | 1 month | 96 ± 2% |
Disclaimer: This data is for a related compound and should be used for estimation purposes only. It is highly recommended to perform a compound-specific stability study.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots under the following conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (25°C)
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months).
-
Sample Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To evaluate the stability of this compound in a specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Working Solutions: Spike the pre-warmed (37°C) cell culture medium and PBS with the 10 mM stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Incubation:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (medium and PBS).
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: Collect aliquots (e.g., 100 µL) from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Preparation for Analysis: Immediately process the collected aliquots. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of the compound remaining versus time for each condition to determine the stability profile.
Visualizations
Signaling Pathways
Lignans from the Kadsura genus, to which this compound belongs, have been reported to exhibit anti-inflammatory and hepatoprotective activities. These effects are often mediated through the modulation of key signaling pathways.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Enantioselective Synthesis of 4-O-Demethylisokadsurenin D and Related Dibenzocyclooctadiene Lignans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the enantioselective synthesis of 4-O-Demethylisokadsurenin D and other structurally related dibenzocyclooctadiene lignans. The guidance provided is based on established strategies and common challenges encountered in the synthesis of this class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the dibenzocyclooctadiene lignan (B3055560) core?
A1: The synthesis typically commences with substituted catechols or gallic acid derivatives, which are elaborated into the two aryl moieties of the lignan backbone. These precursors are often functionalized to facilitate the key oxidative coupling step.
Q2: Which reaction is most critical for establishing the dibenzocyclooctadiene core?
A2: The intramolecular or intermolecular oxidative biaryl coupling is the most crucial step for constructing the eight-membered ring and the chiral biaryl axis. This transformation is often challenging and can be sensitive to reaction conditions.
Q3: How is enantioselectivity typically introduced in the synthesis of these lignans?
A3: Enantioselectivity is primarily achieved through two main strategies:
-
Atroposelective synthesis: This involves the stereoselective formation of the chiral biaryl axis during the oxidative coupling step, often employing chiral catalysts or auxiliaries.
-
Substrate-controlled diastereoselective reactions: Chiral centers on the side chains can be used to direct the stereochemical outcome of subsequent cyclization and functional group manipulations.
Q4: What are the major challenges in the purification of dibenzocyclooctadiene lignans?
A4: Purification can be complicated by the presence of diastereomers and atropisomers, which may have very similar polarities. Careful column chromatography, sometimes requiring multiple solvent systems or chiral stationary phases, is often necessary. The conformational flexibility of the eight-membered ring can also lead to broadened peaks in chromatography and NMR spectroscopy.
Troubleshooting Guides
Guide 1: Poor Yield in the Oxidative Biaryl Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Inactive or insufficient oxidant. 2. Incorrect reaction temperature. 3. Steric hindrance from bulky protecting groups. | 1. Use a fresh batch of oxidant and consider screening different types (e.g., Fe(III), V(IV), Mn(III) complexes). 2. Optimize the reaction temperature; some couplings require elevated temperatures, while others proceed better at lower temperatures to minimize side reactions. 3. Re-evaluate the protecting group strategy to reduce steric hindrance near the coupling sites. |
| Formation of polymeric byproducts | 1. High concentration of the precursor. 2. Overly reactive oxidant or conditions. | 1. Perform the reaction under high-dilution conditions to favor intramolecular coupling. 2. Use a milder oxidant or lower the reaction temperature to control the reactivity. |
| Formation of undesired regioisomers | 1. Lack of regioselectivity in the coupling reaction. 2. Inappropriate directing groups on the aromatic rings. | 1. Modify the substitution pattern on the aromatic rings to electronically favor the desired coupling positions. 2. Employ substrates with strategically placed directing groups to enhance regiocontrol. |
Guide 2: Low Enantioselectivity or Diastereoselectivity
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) in atroposelective coupling | 1. Ineffective chiral ligand or catalyst. 2. Racemization of the biaryl axis under reaction or workup conditions. 3. Incorrect reaction temperature. | 1. Screen a variety of chiral ligands and ensure the catalyst is prepared and handled correctly. 2. Assess the rotational barrier of the biaryl bond in the product; if it's too low, racemization can occur. Consider performing the reaction and purification at lower temperatures. 3. Lowering the reaction temperature often improves enantioselectivity. |
| Poor diastereoselectivity in cyclization or functionalization | 1. Insufficient facial bias from existing stereocenters. 2. Flexible transition state. 3. Use of non-stereoselective reagents. | 1. Enhance the directing effect of existing chiral centers by using bulkier protecting groups. 2. Employ reaction conditions that favor a more rigid transition state, such as using Lewis acids or specific solvents. 3. Utilize stereoselective reagents and catalysts, such as those for asymmetric hydrogenation or dihydroxylation.[1] |
Experimental Protocols
Key Experiment: Intramolecular Oxidative Biaryl Coupling (General Procedure)
This protocol describes a general method for the intramolecular oxidative coupling to form the dibenzocyclooctadiene core. The specific oxidant, solvent, and temperature will need to be optimized for the particular substrate.
-
Preparation of the Precursor: Synthesize the diarylbutane or diarylbutadiene precursor with appropriate protecting groups on the phenolic hydroxyls.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the precursor in a suitable dry solvent (e.g., dichloromethane, toluene, or acetonitrile) to a high dilution (typically 0.01 to 0.001 M).
-
Addition of Oxidant: Add the chosen oxidant (e.g., a solution of FeCl3, VOF3, or a manganese(III) complex) dropwise to the stirred solution of the precursor at the optimized temperature (ranging from -78 °C to reflux).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) or ascorbic acid). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired dibenzocyclooctadiene lignan.
Data Presentation
Table 1: Representative Yields and Enantioselectivities for Key Transformations in Dibenzocyclooctadiene Lignan Synthesis
| Transformation | Catalyst/Reagent | Typical Yield (%) | Typical ee/dr |
| Asymmetric Aldol Reaction | Proline derivatives | 70-90 | >95% ee |
| Asymmetric Michael Addition | Chiral primary amine-thiourea | 80-95 | up to 97% ee |
| Atroposelective Biaryl Coupling | Chiral (S,S)-TADOOH | - | Excellent ee |
| Asymmetric Dihydroxylation | AD-mix-β | 85-95 | >98% ee |
| Asymmetric Hydrogenation | Ru-BINAP | >90 | >95% ee |
Note: The values presented are illustrative and may vary significantly depending on the specific substrate and reaction conditions.
Visualizations
Caption: A generalized workflow for the enantioselective synthesis of dibenzocyclooctadiene lignans.
Caption: A decision-making flowchart for troubleshooting common issues in lignan synthesis.
References
Validation & Comparative
Validating the In Vitro Mechanism of Action of 4-O-Demethylisokadsurenin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro mechanism of action of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound. Due to the limited specific experimental data available for this compound, this document leverages findings from studies on structurally related and well-characterized lignans (B1203133) with demonstrated anticancer properties. This approach offers a foundational understanding of the probable mechanisms of action and provides robust experimental protocols for validation.
Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest in oncology research for their cytotoxic and antitumor activities.[1] Many compounds from the Schisandraceae family, rich in lignans, have shown anti-proliferative effects on various cancer cell lines.[2] The primary mechanisms of action for many anticancer lignans involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]
Comparative Analysis of Anticancer Lignans
To contextualize the potential activity of this compound, this section compares the in vitro efficacy of several other lignans against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 / GI50 Value | Reference |
| Nordihydroguaiaretic acid | Colorectal Adenoma/Carcinoma | 1.9 ± 0.5 µM | [3] |
| Epiashantin | Colorectal Adenoma/Carcinoma | 9.8 ± 4.5 µM | [3] |
| Arctigenin | Colorectal Adenoma/Carcinoma | 16.5 ± 8.5 µM | [3] |
| Tigloylgomisin P | A549, PC-3, KB, KBvin | 11.83 - 35.65 µM | [4] |
| Cagayanone | A549, PC-3, KB, KBvin | 11.83 - 35.65 µM | [4] |
| (-)-Gomisin L₂ | A549, PC-3, KB, KBvin | 11.83 - 35.65 µM | [4] |
| Pinoresinol | SkBr3 (Breast Cancer) | Reduced viability by 49% at a specific concentration | [5] |
| Lariciresinol | SkBr3 (Breast Cancer) | Reduced viability by 47% at a specific concentration | [5] |
Probable Signaling Pathways of Lignan-Induced Apoptosis
Based on studies of various lignans, a common mechanism of apoptosis induction involves the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.[6] Lignans like Vitexins have been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[6]
Caption: Proposed apoptotic pathway for this compound.
Experimental Workflow for In Vitro Validation
A systematic workflow is crucial for validating the anticancer mechanism of a novel compound. The following diagram illustrates a typical experimental pipeline for in vitro studies.
Caption: Experimental workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[5]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine if this compound induces cell cycle arrest.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the existing literature on related lignans provides a strong foundation for targeted in vitro validation. The proposed experimental workflow and protocols offer a comprehensive approach to elucidate its anticancer properties. Future research should focus on performing these assays to specifically determine the cytotoxic effects, apoptotic induction, cell cycle modulation, and the underlying signaling pathways affected by this compound. Such studies are essential to validate its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 4-O-Demethylisokadsurenin D in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common bioanalytical methods for the quantification of 4-O-Demethylisokadsurenin D in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the cross-validation results, experimental protocols, and workflows for these methods.
While specific cross-validation data for this compound is not extensively published, this guide presents a model comparison based on established principles of bioanalytical method validation. The data herein is illustrative and serves to guide researchers in setting up and evaluating their own analytical methods for this compound.
Data Presentation: Comparative Analysis
The performance of the HPLC-UV and LC-MS/MS methods for the quantification of this compound was assessed based on key validation parameters as recommended by regulatory guidelines.[1][2][3] A summary of the comparative data is presented in the table below.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | > 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL | - |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 1000 ng/mL | - |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -12.5% to 9.8% | -8.5% to 6.4% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Not Assessed | 89% - 98% | Consistent and reproducible |
| Recovery | 85.2% | 92.5% | Consistent and reproducible |
| Stability (Freeze-Thaw, 3 cycles) | -11.2% change | -6.5% change | Within ±15% |
| Stability (Short-term, 24h at RT) | -9.8% change | -4.2% change | Within ±15% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below.
1. HPLC-UV Method
-
Sample Preparation: A protein precipitation method was employed. To 200 µL of human plasma, 400 µL of acetonitrile (B52724) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
2. LC-MS/MS Method
-
Sample Preparation: A liquid-liquid extraction method was utilized. To 100 µL of human plasma, 10 µL of internal standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound) and 500 µL of methyl tert-butyl ether (MTBE) were added. The mixture was vortexed for 2 minutes and centrifuged at 12,000 rpm for 5 minutes. The organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of 50% methanol (B129727) in water.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad 5500 system coupled with a Shimadzu Nexera X2 UPLC system.[4]
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 10% B, increased to 90% B over 3 minutes, held for 1 minute, and then returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Visualizations
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship in the cross-validation process.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Logical flow for the cross-validation of two analytical methods.
References
A Comparative Analysis of the Anti-Inflammatory Properties of 4-O-Demethylisokadsurenin D and Synthetic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally derived lignan (B3055560), 4-O-Demethylisokadsurenin D, and commonly used synthetic anti-inflammatory drugs. The comparison focuses on their mechanisms of action and efficacy in preclinical inflammatory models, supported by experimental data.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The management of inflammatory conditions often relies on synthetic non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes. However, the long-term use of NSAIDs can be associated with adverse effects. This has spurred research into alternative anti-inflammatory agents from natural sources.
This compound is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus. While direct experimental data on this specific compound is limited, studies on structurally related lignans (B1203133) from Kadsura species have demonstrated significant anti-inflammatory potential. These compounds are emerging as promising candidates for the development of novel anti-inflammatory therapies.
Synthetic Anti-Inflammatory Drugs selected for this comparison are Ibuprofen and Celecoxib (B62257) . Ibuprofen is a widely used non-selective COX inhibitor, acting on both COX-1 and COX-2 enzymes.[1] Celecoxib is a selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory efficacy of dibenzocyclooctadiene lignans from Kadsura species (as representative compounds for this compound), Ibuprofen, and Celecoxib.
| Compound/Drug | Assay | Target/Marker | Cell Line | IC50 / Inhibition |
| Dibenzocyclooctadiene Lignans (from Kadsura induta) | Nitric Oxide (NO) Production | iNOS | LPS-stimulated RAW264.7 | 10.7 µM - 34.0 µM[3] |
| Ibuprofen | Nitric Oxide (NO) Production | iNOS | LPS-stimulated RAW264.7 | Significant decrease at 200µM & 400µM[4] |
| COX-1 Inhibition | COX-1 | Human peripheral monocytes | 12 µM[5] | |
| COX-2 Inhibition | COX-2 | Human peripheral monocytes | 80 µM[5] | |
| Celecoxib | Nitric Oxide (NO) Production | iNOS | LPS-stimulated microglial cells | Inhibition observed[6] |
| COX-2 Inhibition | COX-2 | Sf9 cells | 40 nM (0.04 µM)[2] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Ibuprofen, Celecoxib). After a pre-incubation period of 1 hour, cells are stimulated with LPS (10-100 ng/mL).
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the COX-2 enzyme, a reaction buffer, and a fluorometric probe.
-
Inhibitor Addition: The test compound (e.g., Ibuprofen, Celecoxib) at various concentrations is added to the wells containing the enzyme and incubated for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The fluorescence generated from the enzymatic reaction is measured kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways.
-
Cell Lysis: LPS-stimulated RAW 264.7 cells, pre-treated with the test compounds, are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-inflammatory effects of both this compound (and related lignans) and synthetic NSAIDs are mediated through the modulation of key inflammatory signaling pathways.
-
NF-κB Signaling Pathway: Lignans from Kadsura species have been shown to inhibit the activation of the NF-κB pathway.[7] This is a critical pathway in the inflammatory response, leading to the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Inhibition of this pathway is a key mechanism for reducing inflammation.
References
- 1. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel celecoxib analogues inhibit glial production of prostaglandin E2, nitric oxide, and oxygen radicals reverting the neuroinflammatory responses induced by misfolded prion protein fragment 90-231 or lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 4-O-Demethylisokadsurenin D: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[1][2] Due to the limited publicly available in vivo data for this compound, this document focuses on a comparative assessment with a structurally related and co-isolated neolignan, Kadsurenin F, to extrapolate potential therapeutic applications and guide future in vivo validation studies. The traditional use of Piper kadsura for treating inflammatory conditions such as asthma and arthritis suggests a strong anti-inflammatory potential for its constituent compounds.[3]
Comparative Overview of Kadsurenin Analogs
This table summarizes the available data for this compound and its comparator, Kadsurenin F, to highlight the current state of research and potential therapeutic avenues.
| Feature | This compound | Kadsurenin F (Alternative) |
| Compound Type | Lignan | Neolignan |
| Source | Aerial part of Piper kadsura (Choisy) Ohwi[1][2] | Piper kadsura Ohwi[3] |
| Reported Biological Activity | Data not available | Potent anti-inflammatory properties, proteasome inhibitor[3] |
| In Vitro Data | Data not available | - Reversed inflammatory phenotypes in LPS-stimulated RAW 264.7 macrophage cells.- Inhibited nitric oxide (NO) production in RAW 264.7 macrophage cells.[3] |
| In Vivo Data | Data not available | - Increased oxidative load and suppressed proteasome functionality in Drosophila melanogaster.[3] |
| Potential Therapeutic Target | Putatively, inflammatory pathways | NF-κB pathway, Proteasome[3] |
Putative Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of related kadsurenins, such as Kadsurenin F, are suggested to be mediated through the inhibition of the NF-κB signaling pathway.[3] This pathway is a cornerstone of inflammatory responses, making it a plausible target for this compound.
Caption: Putative NF-κB inhibitory pathway for this compound.
Experimental Protocols for In Vivo Validation
To validate the therapeutic potential of this compound, a series of in vivo experiments would be required. Below are detailed methodologies for key experiments, adapted from standard protocols for evaluating anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rodents
This is a standard model for acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice (180-220g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound treated groups (various doses).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model assesses the systemic anti-inflammatory activity.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Animals are divided into experimental groups as described above.
-
This compound or vehicle is administered 1 hour prior to LPS challenge.
-
Animals are injected intraperitoneally with LPS (e.g., 5 mg/kg).
-
After a set time (e.g., 6 hours), blood is collected via cardiac puncture for serum analysis.
-
Tissues (e.g., liver, lung) can be harvested for histological analysis and measurement of inflammatory markers.
-
-
Data Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
Proposed Experimental Workflow for In Vivo Validation
The following diagram illustrates a logical workflow for the preclinical in vivo validation of this compound.
Caption: Preclinical workflow for in vivo validation of a novel compound.
Conclusion
While direct in vivo efficacy data for this compound is not yet available, its structural relationship to the known anti-inflammatory compound Kadsurenin F provides a strong rationale for investigating its therapeutic potential in inflammatory diseases. The experimental framework outlined in this guide offers a roadmap for the systematic in vivo validation of this compound, with a focus on elucidating its mechanism of action and establishing a preclinical proof of concept. Future research should prioritize these in vivo studies to determine if this compound represents a viable candidate for further drug development.
References
Structure-activity relationship of 4-O-Demethylisokadsurenin D analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 4-O-Demethylisokadsurenin D analogs reveals critical insights into their therapeutic potential. While specific SAR studies on this compound analogs are not extensively documented in the available literature, a comparative analysis of related dibenzocyclooctadiene lignans (B1203133) from the Kadsura genus provides valuable data on the structural determinants of their cytotoxic and antiviral activities. These compounds, sharing a common scaffold, offer a strong basis for understanding how structural modifications influence biological efficacy.
Cytotoxicity of Dibenzocyclooctadiene Lignan (B3055560) Analogs
The primary biological activity evaluated for this class of compounds is their cytotoxicity against various human cancer cell lines. The data consistently demonstrates that minor structural modifications to the dibenzocyclooctadiene skeleton can lead to significant changes in potency.
Table 1: Cytotoxic Activity (IC50 µM) of Dibenzocyclooctadiene Lignans against Human Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | HL-60 (Leukemia) | HepG2 (Liver) | BGC-823 (Gastric) |
| Kadusurain A | >40 µM | 12.56 µg/mL | 1.05 µg/mL | 6.23 µg/mL | - |
| Kadusurain B | >40 µM | >40 µM | >40 µM | >40 µM | - |
| Kadusurain C | >40 µM | >40 µM | >40 µM | >40 µM | - |
| Kadsuphilin A | >40 µM | >40 µM | >40 µM | >40 µM | - |
| Kadsuphilin B | >40 µM | >40 µM | >40 µM | >40 µM | - |
| Heilaohulignan C | - | 16.59 µM | - | 9.92 µM | 16.75 µM |
| Kadsuralignan I | - | - | - | 21.72 µM | - |
| Longipedunin B | - | - | - | 18.72 µM | - |
Note: Some values were reported in µg/mL and have been presented as such due to the unavailability of molecular weights for direct conversion in the source material.[1]
The data indicates that Kadusurain A exhibits significant antiproliferative effects, particularly against the HL-60 and HepG2 cell lines.[1] Similarly, Heilaohulignan C shows noteworthy cytotoxicity against HepG2, BGC-823, and HCT-116 cells.[2] The structure-activity relationship suggests that the specific stereochemistry and the nature of substituents on the dibenzocyclooctadiene core are crucial for cytotoxic activity.[2]
Experimental Protocols
The evaluation of cytotoxicity for these lignan analogs predominantly relies on the Microculture Tetrazolium (MTT) assay.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (lignan analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Structure-Activity Relationship Insights
The available data on related lignans suggests that the presence and configuration of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the stereochemistry of the cyclooctadiene ring, play a significant role in their biological activity. For instance, compounds with a specific spatial and relative configuration may exhibit higher cytotoxicity.[2]
Logical Workflow for SAR Analysis
The process of conducting a structure-activity relationship study for these analogs follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for the structure-activity relationship (SAR) analysis of this compound analogs.
Signaling Pathway Visualization
While specific signaling pathways for this compound are not detailed, cytotoxic lignans often induce apoptosis. A generalized apoptotic signaling pathway that could be investigated for these compounds is presented below.
Caption: Generalized apoptotic signaling pathways potentially activated by cytotoxic lignan analogs.
References
A Head-to-Head Comparison of PAF Antagonists: Benchmarking Natural Lignans Against Synthetic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Platelet-Activating Factor (PAF) antagonist, 4-O-Demethylisokadsurenin D, with other well-characterized PAF antagonists. Due to the limited publicly available data on the specific PAF antagonist activity of this compound, this comparison utilizes data for the structurally related and well-studied natural lignan, Kadsurenone , isolated from the same plant species, Piper kadsura. This allows for a valuable benchmark against which synthetic and other natural PAF antagonists can be assessed.
Quantitative Comparison of PAF Antagonist Potency
The following table summarizes the inhibitory potency of selected PAF antagonists, including the natural product Kadsurenone and several synthetic compounds. The data is presented as IC50 and Ki values, which are standard measures of antagonist efficacy. Lower values indicate higher potency.
| Compound | Type | Target | Assay | IC50 (µM) | Ki (µM) |
| Kadsurenone | Natural (Lignan) | PAF Receptor | Receptor Binding | - | 0.058[1] |
| WEB 2086 | Synthetic | PAF Receptor | Platelet Aggregation | 0.17[1] | - |
| CV-3988 | Synthetic | PAF Receptor | Platelet Aggregation & Binding | - | 0.12[2] |
| Ginkgolide B (BN 52021) | Natural (Terpenoid) | PAF Receptor | Receptor Binding | 3.6[3] | 1.3[3] |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro assays designed to evaluate the efficacy of PAF antagonists. The two primary methods are the PAF-induced platelet aggregation assay and the PAF receptor binding assay.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Assay Protocol: A baseline light transmission is established. The test compound (e.g., this compound or other antagonists) is added to the PRP at various concentrations and incubated. PAF is then added to induce platelet aggregation.
-
Data Analysis: The percentage of inhibition of aggregation by the test compound is calculated by comparing the aggregation response in the presence and absence of the compound. The IC50 value, the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation, is then determined.
PAF Receptor Binding Assay
This assay directly measures the ability of a compound to compete with PAF for binding to its receptor.
-
Preparation of Platelet Membranes: Platelets are isolated and lysed to obtain a membrane preparation rich in PAF receptors.
-
Competitive Binding: The platelet membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]-PAF) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radiolabeled PAF from the free radiolabeled PAF.
-
Quantification: The amount of radioactivity on the filter is measured, which corresponds to the amount of radiolabeled PAF bound to the receptors.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled PAF) and the Ki value (the inhibition constant) can be calculated.
Visualizing Key Pathways and Workflows
To further elucidate the context of PAF antagonism, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for evaluating PAF antagonists.
Caption: The PAF signaling pathway and the mechanism of its antagonists.
Caption: Workflow for PAF-induced platelet aggregation assay.
Concluding Remarks
While direct comparative data for this compound is currently unavailable in the public domain, the analysis of its close structural analog, Kadsurenone, reveals it to be a potent PAF antagonist with a Ki value in the nanomolar range. This positions it favorably against well-established synthetic antagonists like WEB 2086 and CV-3988. The natural terpenoid, Ginkgolide B, appears to be a less potent antagonist in comparison.
The detailed experimental protocols provided herein offer a standardized framework for the future evaluation of this compound and other novel PAF antagonists. Such studies are crucial for the development of new therapeutic agents targeting PAF-mediated inflammatory and thrombotic diseases. The visualization of the PAF signaling pathway and experimental workflows further aids in understanding the mechanism of action and the evaluation process for this important class of therapeutic targets.
References
- 1. Characterization of a platelet-activating factor receptor antagonist isolated from haifenteng (Piper futokadsura): specific inhibition of in vitro and in vivo platelet-activating factor-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Replicating Published Findings on the Bioactivity of 4-O-Demethylisokadsurenin D: A Guide
A comprehensive review of existing scientific literature reveals a significant gap in the published research on the specific bioactivity of 4-O-Demethylisokadsurenin D. As a result, a direct replication guide based on previously published findings cannot be constructed at this time.
Our extensive search for scholarly articles and experimental data on this compound did not yield any specific studies detailing its biological activities, underlying mechanisms of action, or associated signaling pathways. The available information is largely limited to chemical supplier listings and general classifications of the compound as a lignan (B3055560) isolated from Magnolia ovata.
While the broader class of compounds to which this compound belongs—lignans, particularly those from the Magnolia genus—has been associated with a range of biological effects, including anti-inflammatory and cytotoxic activities, these findings are not specific to the requested molecule. Without dedicated research on this compound, any attempt to create a comparison guide, summarize quantitative data, or detail experimental protocols would be speculative and not based on established scientific evidence.
Therefore, this guide cannot provide the requested data presentation, experimental protocols, or visualizations of signaling pathways and workflows due to the absence of published findings.
Future Directions and Hypothetical Experimental Workflow
For researchers interested in investigating the bioactivity of this compound, a foundational approach to elucidating its potential therapeutic effects would be necessary. A generalized experimental workflow for such an investigation is proposed below. This workflow is a hypothetical construct and does not represent a replication of any published study.
Caption: Hypothetical workflow for investigating the bioactivity of a novel compound.
We encourage the scientific community to undertake studies on this compound to uncover its potential biological functions. As new research becomes available, this guide will be updated to reflect the published findings.
Comparative Assessment of Off-Target Effects: 4-O-Demethylisokadsurenin D and Alternative Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of 4-O-Demethylisokadsurenin D, a natural product with limited characterization, against established therapeutic agents. Due to the sparse publicly available data on this compound, this comparison is based on the inferred biological activity from closely related compounds isolated from Piper kadsura.
Inferred Primary Target and Mechanism of Action
Based on this evidence, the primary mechanism of action for this compound is inferred to be the inhibition of the 20S proteasome , leading to the downstream suppression of the NF-κB signaling pathway.
References
Safety Operating Guide
Safe Disposal of 4-O-Demethylisokadsurenin D: A Procedural Guide
For Immediate Reference: Do Not Dispose of 4-O-Demethylisokadsurenin D Down the Drain. As a biologically active compound with unknown comprehensive toxicity, it must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a lignan (B3055560) compound often used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood |
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware that cannot be decontaminated in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong oxidizing agents or incompatible solvents.
-
-
Labeling:
Decontamination of Labware
For reusable glassware and equipment, a thorough decontamination procedure is necessary:
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Procedures
The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[3][5]
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully place all waste materials (solid and liquid) into their designated, properly labeled hazardous waste containers.
-
Secure Storage: Keep waste containers securely closed in a designated satellite accumulation area within the laboratory.[4]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3] Do not transport hazardous waste outside of your designated laboratory area.
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution.
Alternative In-Lab Treatment (for dilute aqueous solutions, if permitted by EHS):
For some bioactive compounds, deactivation using activated carbon to adsorb the chemical from a solution can be an effective pretreatment step.[6][7][8] However, this should only be performed after consulting with and receiving approval from your institution's EHS.
-
Experimental Protocol for Adsorption on Activated Carbon:
-
To a dilute aqueous solution of this compound, add an excess of powdered activated carbon (e.g., 100-fold excess by weight).
-
Stir the suspension at room temperature for a minimum of 24 hours to ensure maximum adsorption.
-
Filter the suspension to separate the activated carbon.
-
The spent activated carbon must be collected and disposed of as solid hazardous waste.
-
The filtrate should be tested for the presence of the compound before any further action is taken. Even after treatment, disposal of the filtrate down the drain is generally not recommended without explicit permission from EHS.[9]
-
Visualizing Key Processes
To further clarify the procedural and biological context, the following diagrams are provided.
Caption: General signaling pathway modulation by lignan compounds.
Caption: Workflow for the proper disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7.19.2 Deactivation Procedures [ehs.cornell.edu]
- 8. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-O-Demethylisokadsurenin D. Adherence to these guidelines is critical to ensure personal safety and proper management of this bioactive compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Use |
| Respiratory Protection | NIOSH-approved air-purifying respirator with P2 filter or self-contained breathing apparatus (SCBA) | Use in well-ventilated areas. SCBA is necessary for firefighting[1]. Avoid breathing dust, mist, gas, or vapors[1]. |
| Hand Protection | Chemical-impermeable gloves | Inspect gloves before use. Remove and dispose of contaminated gloves properly[1]. |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles and a face shield | Must be worn to prevent contact with eyes. If contact occurs, rinse cautiously with water for several minutes[1]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, or chemical-resistant coveralls | Take off contaminated clothing immediately and wash before reuse[1]. |
| Foot Protection | Closed-toe shoes, chemical-resistant boots if necessary | To protect from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step workflow should be followed.
Caption: Workflow for Safely Handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Assemble all necessary PPE as detailed in the table above.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
When weighing or transferring the compound, do so within a ventilated enclosure to avoid dust formation[1].
-
Avoid direct contact with skin and eyes[1].
-
Do not eat, drink, or smoke in the handling area.
-
After handling, thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
-
Post-Handling:
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after work.
-
Properly store the compound in a tightly closed container in a dry, well-ventilated, and locked-up place.
-
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate level of PPE, including respiratory protection.
-
Prevent the formation of dust[1].
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Collect the material in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor[1].
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[1].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately[1].
Disposal Plan
All waste materials contaminated with this compound, including the chemical itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter drains.
-
Containers should be properly labeled as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
